Product packaging for 1-O-Dodecylglycerol(Cat. No.:CAS No. 1561-07-5)

1-O-Dodecylglycerol

Cat. No.: B054242
CAS No.: 1561-07-5
M. Wt: 260.41 g/mol
InChI Key: GBXRUYNQDDTQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Dodecyloxypropane-1,2-diol is a synthetic, non-ionic lipid analog of significant interest in biophysical and biochemical research. Its structure, featuring a dodecyl ether chain linked to a propanediol backbone, makes it a valuable tool for studying membrane dynamics and lipid self-assembly. Researchers primarily utilize this compound as a key intermediate or building block in the synthesis of more complex lipidic structures, such as glycolipids or novel lipid nanoparticles (LNPs). Its mechanism of action is rooted in its amphiphilic nature; the hydrophobic dodecyl tail integrates into lipid bilayers, while the hydrophilic diol headgroup modulates interfacial properties and hydrogen bonding. This allows for the investigation of membrane fluidity, permeability, and the stability of liposomal formulations. Furthermore, 3-Dodecyloxypropane-1,2-diol is instrumental in the development of non-viral gene delivery systems, where it can be used to tailor the physicochemical characteristics of lipid vesicles to enhance encapsulation efficiency and cellular uptake of therapeutic nucleic acids. Its well-defined structure provides a consistent foundation for structure-activity relationship (SAR) studies aimed at optimizing the efficacy and safety of lipid-based drug delivery platforms. This compound is presented to the research community as a high-purity material to ensure reproducible and reliable experimental outcomes in advanced biomedical and materials science applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32O3 B054242 1-O-Dodecylglycerol CAS No. 1561-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-dodecoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXRUYNQDDTQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315691
Record name 1-O-Dodecylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1561-07-5
Record name 1-O-Dodecylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1561-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Lauryl glyceryl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1561-07-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-O-Dodecylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-dodecyloxypropane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-LAURYL GLYCERYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P8B67DIVI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-O-Dodecylglycerol: A Comprehensive Technical Guide to its Biological Activity and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Dodecylglycerol (DDG), a member of the alkylglycerol class of ether lipids, has emerged as a molecule of significant interest in biomedical research due to its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of DDG's functions, including its antibacterial, antifungal, antitumor, and immunomodulatory properties. The document details the mechanisms of action, summarizes key quantitative data, provides generalized experimental protocols for assessing its activity, and illustrates associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of novel therapeutic agents.

Introduction

Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage.[1][2] This structural difference confers unique physicochemical properties and biological functions.[1][2] this compound (DDG), also known as monolaurin, is a simple alkylglycerol that has demonstrated a broad spectrum of biological effects.[3][4][5] Its amphiphilic nature allows it to interact with cell membranes, which is central to many of its observed activities.[6][7] This guide will explore the multifaceted biological roles of DDG, with a focus on its potential therapeutic applications.

Biological Activities and Mechanisms of Action

Antibacterial Activity

This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.[3][8] Its primary mechanisms of action include:

  • Stimulation of Autolysin Activity: DDG has been shown to stimulate the activity of autolysins, bacterial enzymes that degrade the peptidoglycan component of the cell wall, leading to cell lysis.[3][8] This effect is particularly pronounced in Streptococcus faecium.[3][8]

  • Inhibition of Peptidoglycan and Lipoteichoic Acid Synthesis: DDG can inhibit the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, as well as lipoteichoic acid, another important cell wall polymer in Gram-positive bacteria.[8][9] This disruption of cell wall integrity contributes to its bactericidal effects.[9]

  • Membrane Disruption: DDG interacts with and disrupts the phospholipid bilayer of bacterial membranes.[6][7] This interaction leads to changes in membrane morphology, including the formation of tubules, which compromises membrane function and integrity.[6][7]

  • Synergistic Effects: DDG demonstrates synergistic activity with conventional antibiotics like penicillin G, significantly lowering the minimum inhibitory concentration (MIC) required for both agents.[10]

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. It has shown efficacy against phytopathogenic fungi such as Monilinia fructigena, the causative agent of brown rot in peaches.[11] The proposed mechanisms for its antifungal action include:

  • Membrane and Nuclear Damage: Similar to its antibacterial effects, DDG is thought to disrupt fungal cell membranes and potentially interfere with nuclear integrity.[11]

  • Mitochondrial Dysfunction and Oxidative Stress: DDG may induce mitochondrial dysfunction and promote the generation of reactive oxygen species (ROS), leading to oxidative stress and fungal cell death.[11]

Antitumor Activity

This compound has demonstrated antitumor properties in preclinical models.[4]

  • In Vivo Efficacy: Studies using the Ehrlich murine ascites tumor model have shown that administration of DDG can increase the survival time of tumor-bearing mice.[4]

  • Mechanism: The precise antitumor mechanism is not fully elucidated but is thought to be related to its immunomodulatory effects, particularly the activation of macrophages, and potentially direct cytotoxic effects on tumor cells through membrane disruption.

Immunomodulatory Function

This compound is a potent activator of the innate immune system.

  • Macrophage Activation: DDG can induce the activation of mouse peritoneal macrophages, enhancing their phagocytic activity.[3][4] This activation is a key component of the immune response to pathogens and cancer cells.

Quorum Sensing Inhibition

Emerging research suggests that alkylglycerols, including DDG, can interfere with bacterial quorum sensing (QS).[12] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By inhibiting QS, DDG may reduce bacterial pathogenicity without directly killing the bacteria, which could be a strategy to mitigate the development of antibiotic resistance.[12]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Activity Organism/Cell Line Parameter Value Reference
AntibacterialStreptococcus faecium ATCC 9790MIC4 µg/mL[8]
AntibacterialGram-positive bacteria (various)MIC (in synergy with Penicillin G)DDG MIC lowered 4- to 7.5-fold[10]
AntifungalMonilinia fructigenaEC₅₀102 µg/mL[11]
AntitumorEhrlich murine ascites tumor modelEffective Dose4 and 8 mg/animal[4]
ImmunomodulatoryMouse peritoneal macrophagesActivating Dose100 ng/animal[4]

Table 1: Summary of Quantitative Biological Activity Data for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature. These protocols are generalized and may require optimization for specific laboratory conditions and research questions.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Streptococcus mutans) in an appropriate broth medium overnight at 37°C. Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in broth to achieve a range of desired concentrations.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without DDG) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Autolysin Activity Assay

This protocol is a generalized procedure for assessing autolysin activity.

  • Preparation of Bacterial Cell Walls: Grow the test bacterium (e.g., Streptococcus faecium) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with buffer, and resuspend in a buffer containing a cell wall-lysing agent (e.g., SDS). Boil the suspension to inactivate endogenous autolysins and collect the purified cell walls by centrifugation.

  • Assay Setup: Resuspend the purified cell walls in a suitable buffer (e.g., phosphate buffer, pH 6.8) to an optical density (OD) of approximately 1.0 at 600 nm.

  • Treatment: Add varying concentrations of this compound to the cell wall suspension. Include a control without DDG.

  • Incubation and Measurement: Incubate the samples at 37°C and monitor the decrease in OD at 600 nm over time. A decrease in OD indicates cell wall lysis due to autolysin activity.

  • Data Analysis: Calculate the rate of lysis for each concentration of DDG.

Macrophage Activation Assay

This is a general protocol for assessing macrophage activation.

  • Isolation of Peritoneal Macrophages: Elicit macrophages in mice by intraperitoneal injection of a sterile irritant (e.g., thioglycollate broth). After 3-4 days, harvest the peritoneal exudate cells by lavage with cold sterile saline.

  • Cell Culture: Plate the harvested cells in a suitable culture medium and allow them to adhere for 2-4 hours. Wash away non-adherent cells to obtain a purified macrophage monolayer.

  • Stimulation: Treat the macrophage cultures with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include an unstimulated control.

  • Assessment of Activation: Macrophage activation can be assessed by various methods:

    • Phagocytosis Assay: Add opsonized particles (e.g., antibody-coated red blood cells) to the macrophage cultures and quantify their uptake.

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant by ELISA.

Staphylococcus aureus Biofilm Inhibition Assay

This protocol is based on the crystal violet staining method.

  • Bacterial Culture and Inoculum Preparation: Grow S. aureus in Tryptic Soy Broth (TSB) overnight at 37°C. Dilute the culture in fresh TSB to an OD₆₀₀ of 0.05.

  • Assay Setup: In a 96-well flat-bottom polystyrene microtiter plate, add the diluted bacterial suspension to each well.

  • Treatment: Add various concentrations of this compound to the wells. Include a positive control (bacteria in broth without DDG) and a negative control (broth only).

  • Incubation: Incubate the plate without shaking for 24 hours at 37°C to allow for biofilm formation.

  • Staining: Carefully remove the medium and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria. Add 0.1% crystal violet solution to each well and incubate for 15 minutes.

  • Quantification: Remove the crystal violet solution, wash the wells with water, and air dry. Solubilize the bound dye with 30% acetic acid and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Signaling Pathways and Visualizations

The precise signaling pathways modulated by this compound are still under investigation. However, based on its known biological activities, several pathways are likely to be involved.

Proposed Signaling in Macrophage Activation

The activation of macrophages by this compound likely involves membrane-initiated signaling cascades that lead to the production of pro-inflammatory mediators.

Macrophage_Activation DDG This compound Membrane Macrophage Membrane DDG->Membrane Receptor Membrane Receptor (Putative) Membrane->Receptor PKC Protein Kinase C (PKC) Receptor->PKC Activation NFkB NF-κB Signaling PKC->NFkB Activation Phagocytosis Enhanced Phagocytosis PKC->Phagocytosis Modulation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Expression

Caption: Proposed signaling pathway for this compound-induced macrophage activation.

Experimental Workflow for Antibacterial Mechanism

The investigation of the antibacterial mechanism of this compound involves a multi-faceted approach.

Antibacterial_Workflow start Start: Isolate Bacterial Strain mic MIC Determination start->mic autolysin Autolysin Activity Assay mic->autolysin peptidoglycan Peptidoglycan Synthesis Inhibition Assay mic->peptidoglycan membrane Membrane Interaction (e.g., Supported Lipid Bilayers) mic->membrane analysis Data Analysis and Mechanism Elucidation autolysin->analysis peptidoglycan->analysis membrane->analysis end Conclusion analysis->end

Caption: Experimental workflow for elucidating the antibacterial mechanism of this compound.

Conclusion and Future Directions

This compound is a bioactive ether lipid with a remarkable range of biological activities, including potent antibacterial, antifungal, antitumor, and immunomodulatory effects. Its ability to disrupt microbial cell walls and membranes, activate immune cells, and potentially interfere with bacterial communication highlights its therapeutic potential.

Future research should focus on several key areas:

  • Elucidation of Specific Molecular Targets: Identifying the specific receptors and enzymes that this compound interacts with will provide a more detailed understanding of its mechanisms of action.

  • In-depth Signaling Pathway Analysis: Further investigation is needed to delineate the precise signaling cascades initiated by DDG in various cell types, particularly in immune and cancer cells.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies are required to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of DDG for various potential applications.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of DDG could lead to the development of more potent and selective therapeutic agents.

References

What is 1-O-Dodecylglycerol and its significance in research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Dodecylglycerol, also known as monolaurin's ether analog, is a synthetic alkyl glycerol ether that has garnered significant interest in the scientific community for its diverse biological activities. Comprising a dodecyl chain linked to a glycerol backbone via an ether bond, this compound exhibits notable antimicrobial, antifungal, and potential anticancer and immunomodulatory properties. Its ether linkage confers greater chemical stability compared to its ester counterpart, glycerol monolaurate (GML), making it a compelling subject for research and development in pharmaceuticals, cosmetics, and food science. This technical guide provides an in-depth overview of this compound, its synthesis, biological significance, and the experimental methodologies used to investigate its effects.

Physicochemical Properties and Synthesis

This compound is a white solid with a molecular formula of C₁₅H₃₂O₃ and a molecular weight of 260.42 g/mol . Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₅H₃₂O₃
Molecular Weight260.42 g/mol
AppearanceWhite Solid
Melting Point45-47 °C
SolubilitySoluble in organic solvents like ethanol and DMSO
Critical Micelle Concentration (CMC)0.33 mmol/L[1]
Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a well-established method for forming ethers. This process involves two main steps: the protection of the 1,2-diol of glycerol and the subsequent etherification with an alkyl halide, followed by deprotection.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol)

  • To a round-bottom flask, add glycerol and anhydrous acetone in a 1:2 molar ratio.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a Lewis acid.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate).

  • Remove the excess acetone under reduced pressure.

  • Purify the resulting solketal by vacuum distillation.

Step 2: Williamson Ether Synthesis

  • Dissolve the synthesized solketal in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH), to the solution under an inert atmosphere (e.g., nitrogen or argon) to deprotonate the hydroxyl group of solketal, forming an alkoxide.

  • Slowly add 1-bromododecane or 1-iodododecane to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in a mixture of an organic solvent (e.g., methanol or ethanol) and an aqueous acid (e.g., 1 M HCl).

  • Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Neutralize the acid with a weak base.

  • Extract the final product, this compound, with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the purified product. Further purification can be achieved by column chromatography.

Biological Significance and Research Applications

This compound has demonstrated a broad spectrum of biological activities, making it a molecule of interest for various research applications.

Antimicrobial and Antifungal Activity

This compound exhibits potent activity against a range of Gram-positive bacteria and fungi.[1] Its mechanism of action is primarily attributed to its ability to disrupt the integrity of microbial cell membranes.

Quantitative Data: Antimicrobial and Antifungal Activity

OrganismAssayValueReference
Staphylococcus aureusMIC4 µg/mL[1]
Escherichia coliMIC>128 µg/mL[1]
Botryosphaeria dothideaInhibition at 400 µg/mL39.6%[1]
Monilinia fructigenaInhibition at 400 µg/mL97.0%[1]
Phytophthora capsiciInhibition at 400 µg/mL95.3%[1]
Monilinia fructigenaEC₅₀102 µg/mL[2]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

  • Add the inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer and Immunomodulatory Effects

Research has indicated that this compound possesses potential anticancer properties and can modulate the immune system. Studies have shown its ability to increase the survival of mice in an Ehrlich ascites carcinoma model and to activate macrophages.

Experimental Protocol: Macrophage Activation Assay (Nitric Oxide Measurement)

  • Culture murine macrophage cell lines (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours. A positive control such as lipopolysaccharide (LPS) should be included.

  • After incubation, collect the cell culture supernatant.

  • Measure the production of nitric oxide (NO), a marker of macrophage activation, using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at 540 nm.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Experimental Protocol: In Vivo Ehrlich Ascites Carcinoma (EAC) Model

  • Maintain the EAC cell line by intraperitoneal passage in Swiss albino mice.

  • Induce ascites tumors in experimental mice by intraperitoneal injection of a suspension of EAC cells (e.g., 2 x 10⁶ cells per mouse).

  • On the day following tumor inoculation, begin treatment with this compound, administered intraperitoneally or orally at various doses for a specified number of days.

  • A control group should receive the vehicle only.

  • Monitor the mice for tumor growth (e.g., by measuring body weight and abdominal circumference) and survival time.

  • At the end of the experiment, collect ascitic fluid to determine tumor volume and viable tumor cell count.

Mechanism of Action: Membrane Interaction and Disruption

The primary mechanism of action for this compound's biological activities appears to be its interaction with and disruption of cellular membranes. Unlike its ester analog GML, which induces membrane budding, this compound has been shown to cause extensive membrane tubulation.[3][4] This difference in membrane remodeling is thought to be due to variations in their head group properties. The ether linkage in this compound provides greater chemical stability and enhances its membrane-disruptive activity.

Experimental Protocol: Measurement of Bacterial Membrane Potential

  • Grow the bacterial strain of interest to the mid-logarithmic phase.

  • Wash and resuspend the cells in a suitable buffer (e.g., PBS with glucose).

  • Add the voltage-sensitive fluorescent dye, such as DiSC₃(5), to the bacterial suspension. The dye will be taken up by polarized cells, leading to fluorescence quenching.

  • Monitor the fluorescence intensity until a stable baseline is achieved.

  • Add this compound to the cell suspension.

  • Disruption of the membrane potential will cause the release of the dye and a subsequent increase in fluorescence.

  • A positive control, such as the protonophore CCCP, which is known to depolarize the membrane, should be used.

Signaling Pathways and Logical Relationships

While the direct intracellular signaling pathways modulated by this compound are still under investigation, its profound effect on the cell membrane suggests an impact on signaling cascades that are initiated at or are dependent on membrane integrity and composition. Disruption of lipid rafts, which are microdomains rich in cholesterol and sphingolipids that serve as platforms for signal transduction, is a plausible mechanism.[5][6][7][8][9] By altering the lipid environment, this compound could indirectly affect the function of membrane-associated proteins and receptors, thereby influencing downstream signaling events.

The following diagrams illustrate the proposed mechanism of membrane disruption and a hypothetical workflow for investigating the effects of this compound on a generic signaling pathway.

Membrane_Disruption cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption (Tubulation) Lipid_Bilayer->Disruption DDG This compound Interaction Insertion into Membrane DDG->Interaction Interaction->Lipid_Bilayer Consequences Loss of Integrity Increased Permeability Altered Protein Function Disruption->Consequences Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis Start Treat Cells with This compound Viability Cell Viability Assay (e.g., MTT) Start->Viability Membrane_Potential Membrane Potential Assay (e.g., DiSC3(5)) Start->Membrane_Potential NO_Production Nitric Oxide Assay (Griess Reagent) Start->NO_Production Western_Blot Western Blot for Signaling Proteins (e.g., p-Akt, p-ERK) Start->Western_Blot Lipid_Raft_Isolation Lipid Raft Isolation and Proteomics Start->Lipid_Raft_Isolation Endpoint Determine Effect on Cellular Function and Signaling Pathways Viability->Endpoint Membrane_Potential->Endpoint NO_Production->Endpoint Western_Blot->Endpoint Lipid_Raft_Isolation->Endpoint

References

1-O-Dodecylglycerol: A Nonionic Surfactant for Advanced Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Dodecylglycerol (DDG), a monoalkyl glyceryl ether, is a nonionic surfactant of significant interest in various biological and pharmaceutical applications. Its amphipathic nature, characterized by a hydrophilic glycerol headgroup and a lipophilic 12-carbon dodecyl tail, allows it to interact with and modify the properties of biological membranes and interfaces. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and potential applications of this compound, with a focus on its role in drug delivery and as a modulator of cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development.

Physicochemical Properties

This compound is a white to off-white solid with a molecular formula of C₁₅H₃₂O₃ and a molecular weight of 260.4 g/mol .[1] It is soluble in methanol and chloroform.[1][2] As a nonionic surfactant, it does not possess a charged headgroup, making its interactions with biological systems less prone to electrostatic interference compared to ionic surfactants.

Surfactant Properties

Key parameters for characterizing a surfactant are its Critical Micelle Concentration (CMC) and its Hydrophilic-Lipophilic Balance (HLB).

Hydrophilic-Lipophilic Balance (HLB): The HLB value is an empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a nonionic surfactant. The HLB value for this compound can be estimated using Griffin's method for non-ionic surfactants which are polyhydric alcohol fatty acid esters, although DDG is an ether. The formula is:

HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion (glycerol headgroup)

  • M is the total molecular mass of the molecule

For this compound, the hydrophilic glycerol headgroup (C₃H₇O₂) has a molecular weight of approximately 91.09 g/mol . The total molecular weight is 260.4 g/mol .

Estimated HLB = 20 * (91.09 / 260.4) ≈ 6.99

This estimated HLB value suggests that this compound is a water-in-oil (W/O) emulsifier.

Table 1: Physicochemical Properties of this compound

PropertyValueReference/Method
Molecular FormulaC₁₅H₃₂O₃[1]
Molecular Weight260.4 g/mol [1]
AppearanceWhite to Off-White Solid[2]
SolubilitySoluble in Methanol and Chloroform[1][2]
Estimated HLB~7.0Griffin's Method (Calculation)

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with and disrupt biological membranes.

Antimicrobial and Antifungal Activity

DDG has demonstrated significant antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacteria and fungi.

Table 2: Antimicrobial Activity of this compound

OrganismAssayResultReference
Monilinia fructigenaIn vitro antifungal activityEC₅₀ = 102 µg/mL[3]
Streptococcus faecium ATCC 9790Antibacterial activityStimulates autolysin activity[2]

The primary mechanism of its antimicrobial action is the disruption of the cell membrane's integrity. This leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Membrane Disruption

The interaction of this compound with lipid bilayers has been studied using techniques such as Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). These studies reveal that DDG causes concentration-dependent morphological changes in supported lipid bilayers.[4] The ether linkage in DDG makes it more chemically stable than its ester equivalent, glycerol monolaurate (GML), and it has been shown to cause more extensive membrane remodeling, including membrane tubulation.[4]

Applications in Drug Delivery

The surfactant properties and biological activities of this compound make it a promising candidate for various applications in drug delivery systems.

Formulation of Lipid-Based Nanocarriers

This compound can be utilized as a surfactant or co-surfactant in the formulation of lipid-based drug delivery systems such as nanoemulsions and solid lipid nanoparticles (SLNs). These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.

Nanoemulsions: These are thermodynamically stable, transparent or translucent systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm.

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers where the liquid lipid (oil) of an o/w emulsion is replaced by a solid lipid.

Interaction with Signaling Pathways

Some evidence suggests that alkylglycerols may interact with cellular signaling pathways. For instance, some ether lipids have been shown to influence the activity of Protein Kinase C (PKC), a key enzyme in signal transduction. However, the direct and specific effects of this compound on PKC and other signaling pathways are not yet fully elucidated and require further investigation.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of this compound.

Method 1: Surface Tensiometry

  • Prepare a series of aqueous solutions of this compound with increasing concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at the point of inflection in the curve, where the surface tension begins to plateau.

Method 2: Fluorescence Spectroscopy using a Fluorescent Probe (e.g., Pyrene)

  • Prepare a stock solution of pyrene in a suitable organic solvent.

  • Prepare a series of this compound solutions in water, each containing a constant, low concentration of pyrene.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

  • Monitor the change in the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.

  • Plot the I₁/I₃ ratio against the logarithm of the this compound concentration.

  • A sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the hydrophobic core of the micelles. The concentration at which this sharp change occurs corresponds to the CMC.

In Vitro Antifungal Susceptibility Testing against Monilinia fructigena

This protocol is adapted from the study by Li et al. (2025).[3]

  • Culture Preparation: Culture Monilinia fructigena on potato dextrose agar (PDA) plates.

  • Spore Suspension: Harvest conidia from the culture plates and suspend them in sterile distilled water containing a small amount of a wetting agent (e.g., Tween 80). Adjust the spore concentration to a desired level (e.g., 1 × 10⁶ spores/mL) using a hemocytometer.

  • Preparation of DDG Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in a liquid growth medium (e.g., potato dextrose broth).

  • Microdilution Assay: In a 96-well microtiter plate, add the spore suspension to each well containing the different concentrations of DDG. Include a positive control (spores in medium without DDG) and a negative control (medium only).

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a specific period (e.g., 48-72 hours).

  • Assessment of Fungal Growth: Determine the fungal growth inhibition by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Calculation of EC₅₀: Calculate the half-maximal effective concentration (EC₅₀), which is the concentration of DDG that inhibits 50% of the fungal growth, by plotting the percentage of growth inhibition against the log of the DDG concentration and fitting the data to a dose-response curve.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Membrane Interaction Analysis

This protocol provides a general workflow for studying the interaction of this compound with a supported lipid bilayer (SLB).

  • Sensor Preparation: Clean and prepare a silica-coated QCM-D sensor.

  • SLB Formation:

    • Prepare small unilamellar vesicles (SUVs) of a desired lipid composition (e.g., POPC) by sonication or extrusion.

    • Introduce the SUV solution into the QCM-D chamber and monitor the frequency and dissipation changes until a stable SLB is formed. This is typically indicated by a frequency shift of approximately -25 Hz and a low dissipation value.

    • Rinse with buffer to remove excess vesicles.

  • DDG Interaction:

    • Establish a stable baseline with buffer flowing over the SLB.

    • Introduce a solution of this compound at a specific concentration and monitor the real-time changes in frequency and dissipation.

    • An increase in frequency and dissipation suggests membrane disruption and removal of lipid mass from the sensor surface. A decrease in frequency and increase in dissipation may indicate insertion of DDG into the bilayer.

  • Data Analysis: Analyze the QCM-D data to determine the kinetics and extent of membrane interaction.

Preparation of a this compound Nanoemulsion

This is a general protocol for preparing an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization method.

  • Phase Preparation:

    • Oil Phase: Dissolve the lipophilic active ingredient (if any) and this compound (as a co-surfactant) in the oil phase.

    • Aqueous Phase: Dissolve a hydrophilic surfactant in water.

  • Pre-emulsion Formation: Heat both the oil and aqueous phases to the same temperature (e.g., 60-70°C). Add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specific number of cycles at a set pressure to reduce the droplet size and form a nanoemulsion.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow_cmc cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare serial dilutions of This compound measure Measure physical property (e.g., Surface Tension, Fluorescence) prep->measure For each concentration plot Plot property vs. concentration measure->plot cmc Determine CMC at inflection point plot->cmc membrane_disruption_workflow cluster_slb SLB Formation cluster_interaction Interaction Analysis cluster_result Result Interpretation slb_formation Form Supported Lipid Bilayer on QCM-D sensor introduce_ddg Introduce this compound solution slb_formation->introduce_ddg monitor Monitor real-time changes in frequency and dissipation introduce_ddg->monitor analysis Analyze data for kinetics and extent of disruption monitor->analysis conclusion Characterize membrane- disruptive behavior analysis->conclusion drug_delivery_formulation start Start: Drug & Excipient Selection oil_phase Oil Phase Preparation (Drug + this compound + Oil) start->oil_phase aq_phase Aqueous Phase Preparation (Surfactant + Water) start->aq_phase pre_emulsion High-Shear Mixing (Pre-emulsion formation) oil_phase->pre_emulsion aq_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization nanoformulation Nanoemulsion / SLN homogenization->nanoformulation characterization Characterization (Size, PDI, Zeta Potential) nanoformulation->characterization end Final Formulation characterization->end hypothetical_pkc_pathway ddg This compound membrane Cell Membrane Interaction ddg->membrane pkc Protein Kinase C (PKC) (Hypothesized Interaction) membrane->pkc Direct/Indirect Modulation? downstream Downstream Signaling Events pkc->downstream response Cellular Response (e.g., Proliferation, Differentiation) downstream->response

References

1-O-Dodecylglycerol: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Dodecylglycerol, a member of the 1-O-alkylglycerol class of ether lipids, has garnered significant interest in the scientific community for its diverse biological activities, including its potent antimicrobial and cytotoxic properties. This technical guide provides an in-depth overview of the discovery, natural origins, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Discovery and Historical Context

The precise first isolation or synthesis of this compound is not extensively documented in a singular seminal publication. However, the broader class of 1-O-alkylglycerols has been a subject of chemical investigation for nearly a century. A pivotal moment in the history of these compounds was the synthesis of 1-O-alkylglycerols by Nobel laureate Sir Robert Robinson in 1930.[1] This early work laid the foundation for future research into the chemical and biological properties of these unique lipid molecules.

Natural Sources of 1-O-Alkylglycerols

1-O-Alkylglycerols, including this compound, are predominantly found in marine organisms, where they are believed to play a role in chemical defense and adaptation to extreme environments.[2][3][4][5] Key natural reservoirs include the liver oils of deep-sea sharks and various species of marine sponges.

Quantitative Data on 1-O-Alkylglycerol Content

The concentration of specific 1-O-alkylglycerols varies depending on the source organism. The following table summarizes the reported quantitative data for total 1-O-alkylglycerols and the relative abundance of different alkyl chain lengths in selected marine sources.

Natural SourceOrganismTotal 1-O-Alkylglycerol ContentRelative Abundance of this compound (C12:0)Other Major 1-O-Alkylglycerols (Relative Abundance)Reference
Shark Liver OilCentrophorus squamosus10% of unsaponifiable matterNot explicitly reported, but C14:0 is a major component, suggesting lower levels of C12:0.C14:0 (20-24%), C16:0 (42-54%), C18:1 (6-16%)[1][6][7]
Marine SpongeGuitarra abbottiNot specifiedNot explicitly reportedA complex mixture of saturated and unsaturated C16 to C24 alkylglycerols was identified.[2][8]
Marine SpongeHaliclona sp.Not specifiedNot explicitly reportedC16:0 (35.3%), C18:0 (15.6%)

Experimental Protocols

Extraction and Purification of 1-O-Alkylglycerols from Marine Sources

This protocol outlines a general procedure for the isolation and purification of 1-O-alkylglycerols from marine organisms such as shark liver or sponges.

Materials:

  • Marine tissue (e.g., shark liver, sponge)

  • Blender or homogenizer

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Silicic acid

  • Urea

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Glass chromatography column

Procedure:

  • Homogenization and Lipid Extraction:

    • Homogenize the marine tissue with a chloroform:methanol (2:1, v/v) mixture.

    • Filter the homogenate to remove solid debris.

    • Wash the lipid extract with a 0.9% NaCl solution to remove non-lipid contaminants.

    • Separate the lower chloroform layer containing the lipids and concentrate it using a rotary evaporator.

  • Saponification of Ester Lipids:

    • Saponify the lipid extract with methanolic KOH to hydrolyze ester-linked lipids, leaving the ether-linked 1-O-alkylglycerols intact in the unsaponifiable fraction.

  • Isolation of the Unsaponifiable Fraction:

    • Extract the unsaponifiable matter from the saponified mixture using diethyl ether or hexane.

    • Wash the ether/hexane extract with water to remove residual soap and glycerol.

    • Dry the extract over anhydrous sodium sulfate and evaporate the solvent.

  • Chromatographic Purification:

    • Silicic Acid Chromatography: Fractionate the unsaponifiable matter on a silicic acid column, eluting with a gradient of hexane and ethyl acetate to separate different lipid classes. 1-O-alkylglycerols will elute with a relatively polar solvent mixture.

    • Urea Complexation: To separate saturated from unsaturated alkylglycerols, dissolve the alkylglycerol fraction in methanol and add urea. Saturated alkylglycerols will form crystalline inclusion complexes with urea, which can be separated by filtration. The unsaturated alkylglycerols remain in the filtrate. The complexes can be decomposed with water to recover the saturated alkylglycerols.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-O-Alkylglycerols

GC-MS is a powerful technique for the separation and identification of individual 1-O-alkylglycerols.

Materials:

  • Purified 1-O-alkylglycerol fraction

  • Silylating agent (e.g., BSTFA)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Derivatization: Convert the hydroxyl groups of the 1-O-alkylglycerols to their trimethylsilyl (TMS) ethers by reacting with a silylating agent like BSTFA. This increases their volatility for GC analysis.[9]

  • GC Separation:

    • Inject the derivatized sample into the GC.

    • Use a temperature program to separate the different 1-O-alkylglycerol-TMS ethers based on their boiling points and interactions with the column's stationary phase.[4][6][7]

  • MS Detection and Identification:

    • As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer.

    • The resulting mass spectra, which show characteristic fragmentation patterns, are used to identify the individual 1-O-alkylglycerols by comparison with spectral libraries and known standards.[10][11]

High-Performance Liquid Chromatography (HPLC) Analysis of 1-O-Alkylglycerols

HPLC provides an alternative method for the analysis and purification of 1-O-alkylglycerols.

Materials:

  • Purified 1-O-alkylglycerol fraction

  • HPLC system with a suitable column (e.g., normal-phase silica or reversed-phase C18)

  • Mobile phase solvents (e.g., hexane, isopropanol, acetonitrile, water)

  • Detector (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD))

Procedure:

  • Sample Preparation: Dissolve the 1-O-alkylglycerol fraction in a suitable solvent compatible with the chosen HPLC method.

  • HPLC Separation:

    • Inject the sample onto the HPLC column.

    • Use an isocratic or gradient elution with an appropriate mobile phase to separate the different 1-O-alkylglycerols. Normal-phase HPLC separates based on polarity, while reversed-phase HPLC separates based on hydrophobicity.[12][13][14]

  • Detection:

    • As the compounds elute, they are detected by an ELSD or CAD, which are universal detectors suitable for non-chromophoric lipids like 1-O-alkylglycerols.

  • Quantification: Quantify the individual 1-O-alkylglycerols by comparing their peak areas to those of known standards.[12]

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, primarily as an antimicrobial and cytotoxic agent. Its mechanism of action is largely attributed to its ability to disrupt the integrity of cell membranes. This disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

While a specific signaling pathway directly initiated by this compound is not yet fully elucidated, some evidence suggests a potential interaction with cellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The disruption of membrane lipid dynamics can indirectly influence the activity of membrane-associated proteins, including those involved in signal transduction.[15][16] For instance, alterations in the membrane environment could affect the localization and activation of key signaling molecules like Protein Kinase C (PKC) and downstream components of the MAPK cascade.[1][5][17][18][19][20] Furthermore, the cytotoxic effects of some 1-O-alkylglycerols have been linked to the induction of apoptosis, a programmed cell death process involving a complex signaling network.[3][21][22]

Visualizations

experimental_workflow start Marine Organism (Shark Liver or Sponge) homogenization Homogenization & Lipid Extraction (Chloroform:Methanol) start->homogenization saponification Saponification (Methanolic KOH) homogenization->saponification unsaponifiable Isolation of Unsaponifiable Fraction saponification->unsaponifiable silicic_acid Silicic Acid Chromatography unsaponifiable->silicic_acid urea Urea Complexation silicic_acid->urea purified Purified 1-O-Alkylglycerols urea->purified derivatization Derivatization (TMS ethers) purified->derivatization hplc HPLC Analysis purified->hplc gcms GC-MS Analysis derivatization->gcms identification Identification & Quantification gcms->identification hplc->identification

Caption: Experimental workflow for the isolation, purification, and analysis of this compound.

mapk_pathway ddg This compound membrane Cell Membrane Disruption ddg->membrane interacts with pkc Protein Kinase C (PKC) membrane->pkc modulates activity cytotoxicity Cytotoxicity membrane->cytotoxicity ras_raf Ras/Raf pkc->ras_raf mek MEK ras_raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription apoptosis Apoptosis transcription->apoptosis apoptosis->cytotoxicity

Caption: Potential interaction of this compound with the MAPK signaling pathway leading to cytotoxicity.

References

The Role of 1-O-Dodecylglycerol in the Activation of Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Dodecylglycerol (DDG), a synthetic alkylglycerol, has been identified as a potent modulator of macrophage function. However, its mechanism of action is not direct. This technical guide synthesizes the foundational research on DDG, elucidating its indirect role in activating macrophages through a complex interplay with other immune cells. This document provides a detailed overview of the signaling pathways, experimental protocols, and quantitative data associated with DDG-mediated macrophage activation, with a focus on enhancing Fc-receptor-mediated phagocytosis.

Introduction

Alkylglycerols are a class of ether lipids that have been shown to possess immunomodulatory properties. This compound, a specific synthetic alkylglycerol, has been noted for its ability to enhance macrophage phagocytic activity. Early research has established that DDG's effect on macrophages is not a result of direct stimulation but is mediated through a multi-step process involving B-lymphocytes and T-lymphocytes. This guide will delve into the cellular and molecular mechanisms that underpin this indirect activation pathway.

The Indirect Mechanism of Macrophage Activation by this compound

Research has demonstrated that this compound does not directly activate macrophages. Instead, it initiates a cellular cascade involving lymphocytes, which ultimately results in the production of a macrophage-activating factor.

Initial Stimulation of B-Lymphocytes

The first step in the activation pathway is the interaction of DDG with B-lymphocytes. While the precise molecular signaling cascade within the B-cell initiated by DDG has not been fully elucidated, it is understood that this interaction is the critical initiating event.

B-Cell and T-Cell Crosstalk

Following stimulation by DDG, B-cells release a signaling factor that, in turn, acts on T-lymphocytes. This intercellular communication is a crucial step in the generation of the ultimate macrophage-activating factor.

T-Cell Production of Macrophage-Activating Factor

Upon receiving the signal from the DDG-treated B-cells, T-lymphocytes produce and secrete a "macrophage-activating factor." While the exact composition of this factor has not been definitively identified in the context of DDG stimulation, it is likely a cytokine or a cocktail of cytokines known to enhance macrophage phagocytic function. Potential candidates include Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), and Interleukin-13 (IL-13), which are known to influence macrophage polarization and enhance phagocytic capacity.

Requirement of a Serum Factor

The activation process is also dependent on the presence of a serum factor, which has been identified as belonging to the alpha-2-globulin fraction. This serum component is thought to be modified by the DDG-treated B-cells and subsequently by the T-cells to generate the active macrophage-activating factor.

Signaling Pathways

Hypothesized Signaling Pathway of DDG-Mediated Macrophage Activation

Based on the available evidence, a multi-step signaling pathway can be proposed.

DDG_Macrophage_Activation cluster_0 Initiation cluster_1 Intercellular Signaling cluster_2 Macrophage Activation cluster_3 Functional Outcome This compound This compound B-Lymphocyte B-Lymphocyte This compound->B-Lymphocyte Stimulates Signaling_Factor_1 B-Cell Derived Signaling Factor B-Lymphocyte->Signaling_Factor_1 Releases T-Lymphocyte T-Lymphocyte Signaling_Factor_1->T-Lymphocyte Activates Macrophage_Activating_Factor Macrophage-Activating Factor (Cytokines) T-Lymphocyte->Macrophage_Activating_Factor Produces Serum_Factor Serum Factor (α2-Globulin) Serum_Factor->T-Lymphocyte Co-factor Macrophage Macrophage Macrophage_Activating_Factor->Macrophage Activates Enhanced_Phagocytosis Enhanced Fc Receptor- Mediated Phagocytosis Macrophage->Enhanced_Phagocytosis

Hypothesized signaling cascade of DDG-mediated macrophage activation.
Fc Receptor Signaling in Macrophages

The primary functional outcome of macrophage activation by the DDG-induced lymphocyte cascade is the enhancement of Fc-receptor-mediated phagocytosis. The binding of antibody-opsonized targets to Fc receptors on the macrophage surface initiates a well-defined signaling cascade.

Fc_Receptor_Signaling Antibody_Opsonized_Target Antibody-Opsonized Target Fc_Receptor Fc Receptor Antibody_Opsonized_Target->Fc_Receptor Binds ITAM_Phosphorylation ITAM Phosphorylation (Src Family Kinases) Fc_Receptor->ITAM_Phosphorylation Syk_Recruitment Syk Recruitment and Activation ITAM_Phosphorylation->Syk_Recruitment Downstream_Signaling Downstream Signaling (PI3K, PLCγ) Syk_Recruitment->Downstream_Signaling Actin_Polymerization Actin Cytoskeleton Rearrangement Downstream_Signaling->Actin_Polymerization Phagosome_Formation Phagosome Formation and Maturation Actin_Polymerization->Phagosome_Formation Target_Engulfment Target Engulfment and Degradation Phagosome_Formation->Target_Engulfment

Simplified Fc receptor signaling pathway in macrophages.

Quantitative Data Summary

The following tables summarize the quantitative data from foundational studies on the effects of this compound on macrophage activation.

Parameter Condition Result Reference
DDG Concentration for in vitro Macrophage Activation Mouse Peritoneal Cells50 ng/mL
Optimal in vivo Dose for Macrophage Activation Intraperitoneal injection in mice100 ng/mouse[1]
Time to Peak in vitro Macrophage Activation Co-culture of macrophages and lymphocytes with DDG~3 hours[1]
Cell Population Treated with DDG (50 ng/mL) Outcome on Macrophage Phagocytosis Reference
Macrophages aloneNo significant enhancement
Mixture of Macrophages and Non-adherent Cells (B and T cells)Greatly enhanced Fc-mediated ingestion[1]
DDG-treated B-cells → Untreated T-cells → MacrophagesMarkedly enhanced Fc-mediated ingestion[1]
DDG-treated T-cells → Untreated B-cells → MacrophagesNo significant enhancement[1]

Experimental Protocols

Preparation of Lymphocyte-Conditioned Medium for Macrophage Activation

This protocol describes the generation of a macrophage-activating conditioned medium from lymphocytes treated with this compound.

Experimental_Workflow cluster_0 Step 1: Lymphocyte Isolation and Treatment cluster_1 Step 2: Co-culture and Conditioned Medium Collection cluster_2 Step 3: Macrophage Activation and Assay Isolate_Lymphocytes Isolate splenic non-adherent cells (B and T lymphocytes) from mice. Treat_B_Cells Treat isolated B-lymphocytes with 50 ng/mL this compound for 30 minutes. Isolate_Lymphocytes->Treat_B_Cells Co_culture Co-culture DDG-treated B-cells with untreated T-lymphocytes for 2 hours in serum-containing medium. Treat_B_Cells->Co_culture Collect_CM Collect the cell-free supernatant (Conditioned Medium). Co_culture->Collect_CM Treat_Macrophages Incubate macrophages with the lymphocyte-conditioned medium for 3 hours. Collect_CM->Treat_Macrophages Isolate_Macrophages Isolate peritoneal macrophages from mice and culture in 96-well plates. Isolate_Macrophages->Treat_Macrophages Phagocytosis_Assay Perform Fc-receptor-mediated phagocytosis assay. Treat_Macrophages->Phagocytosis_Assay

Experimental workflow for macrophage activation by DDG-treated lymphocytes.

Materials:

  • This compound (DDG)

  • RPMI-1640 medium

  • Fetal Calf Serum (FCS)

  • Penicillin-Streptomycin

  • Splenocytes from mice

  • Peritoneal-exudate cells from mice

  • Petri dishes

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Isolation of Lymphocytes: Isolate splenocytes from mice and separate the non-adherent cell population (lymphocytes) by plating on plastic petri dishes for 1-2 hours and collecting the non-adherent fraction. Further separate B and T lymphocytes using standard immunological techniques (e.g., magnetic-activated cell sorting).

  • DDG Treatment: Resuspend isolated B-lymphocytes in serum-free RPMI-1640 medium containing 50 ng/mL of DDG and incubate for 30 minutes at 37°C.

  • Co-culture: Wash the DDG-treated B-cells and co-culture them with untreated T-lymphocytes in RPMI-1640 supplemented with 10% FCS for 2 hours.

  • Conditioned Medium Collection: Centrifuge the co-culture to pellet the cells and collect the supernatant. This is the lymphocyte-conditioned medium.

Fc-Receptor-Mediated Phagocytosis Assay

This assay quantifies the phagocytic activity of macrophages.

Materials:

  • Sheep Red Blood Cells (SRBCs)

  • Anti-SRBC IgG antibody

  • Phosphate Buffered Saline (PBS)

  • Giemsa stain

  • Microscope

Procedure:

  • Opsonization of SRBCs: Wash SRBCs with PBS and incubate them with a sub-agglutinating dilution of anti-SRBC IgG antibody for 30 minutes at 37°C to create antibody-opsonized SRBCs (IgG-SRBCs).

  • Macrophage Culture: Isolate peritoneal macrophages and seed them in a 96-well plate. Allow them to adhere for 2 hours.

  • Activation: Remove the non-adherent cells and add the lymphocyte-conditioned medium (from section 5.1) to the macrophage monolayer. Incubate for 3 hours.

  • Phagocytosis: Wash the macrophages and add the IgG-SRBCs. Incubate for 30-60 minutes to allow for phagocytosis.

  • Quantification:

    • Wash away non-ingested SRBCs.

    • Lyse the macrophages to release ingested SRBCs and quantify the hemoglobin content spectrophotometrically, or

    • Fix and stain the cells with Giemsa and count the number of ingested SRBCs per macrophage microscopically.

Conclusion

This compound serves as a potent, albeit indirect, activator of macrophage phagocytic function. Its mechanism of action highlights the intricate communication network within the immune system, where the initial stimulation of B-lymphocytes by a lipid molecule can lead to a cascade of events culminating in the enhancement of macrophage effector functions. While the foundational research has laid out the cellular players involved, further investigation is warranted to precisely identify the B-cell derived signaling molecules, the specific T-cell derived "macrophage-activating factor(s)", and the detailed intracellular signaling pathways initiated by DDG in B-cells. A deeper understanding of these mechanisms could pave the way for the development of novel immunomodulatory therapies.

References

Understanding the In Vivo Metabolism of 1-O-Dodecylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Dodecylglycerol, a member of the alkylglycerol class of ether lipids, undergoes a complex series of metabolic transformations following in vivo administration. This technical guide provides a comprehensive overview of the current understanding of its metabolism, drawing from available scientific literature. The document details the absorption, tissue distribution, biotransformation, and excretion of this compound, with a focus on the underlying biochemical pathways. In line with the requirements for an in-depth technical resource, this guide includes detailed experimental protocols for key assays, quantitative data presented in structured tables, and visual diagrams of metabolic and experimental workflows to facilitate comprehension.

Introduction

1-O-Alkylglycerols, including this compound, are naturally occurring ether lipids found in various biological sources, including hematopoietic organs and shark liver oil. They are of significant interest to the scientific community due to their potential therapeutic properties, including immunomodulatory and anti-cancer activities. A thorough understanding of their in vivo metabolism is crucial for the development of novel therapeutics and for assessing their nutritional impact. This guide synthesizes the available data on the metabolic fate of this compound in animal models.

Metabolic Pathway of this compound

Following oral administration, this compound is rapidly absorbed in the intestine. Its metabolism proceeds via two primary pathways:

  • Incorporation into Ether Glycerolipids: A significant portion of the absorbed this compound is utilized as a precursor for the synthesis of more complex ether glycerolipids. This involves acylation at the sn-2 and/or sn-3 positions of the glycerol backbone to form 1-O-alkyl-2-acylglycerols, 1-O-alkyl-3-acylglycerols, or 1-O-alkyl-2,3-diacylglycerols. These can be further modified with polar head groups to form ether phospholipids, which are integral components of cellular membranes.

  • Oxidative Cleavage of the Ether Bond: In the intestine and particularly in the liver, a substantial amount of this compound is catabolized. This process is initiated by the oxidative cleavage of the ether linkage, a reaction catalyzed by an alkylglycerol monooxygenase. This enzymatic step yields dodecanal (lauryl aldehyde) and glycerol. The dodecanal is subsequently oxidized to lauric acid, a saturated fatty acid. The lauric acid can then be further metabolized through β-oxidation to produce water-soluble metabolites that are readily excreted.

The following diagram illustrates the major metabolic pathways of this compound.

Metabolism_of_1_O_Dodecylglycerol Dodecylglycerol This compound Intestine Intestinal Absorption Dodecylglycerol->Intestine Oral Administration Bloodstream Bloodstream Transport Intestine->Bloodstream Tissues Peripheral Tissues Bloodstream->Tissues Liver Liver Bloodstream->Liver EtherGlycerolipids Incorporation into Ether Glycerolipids Tissues->EtherGlycerolipids Liver->EtherGlycerolipids OxidativeCleavage Oxidative Cleavage (Alkylglycerol Monooxygenase) Liver->OxidativeCleavage Dodecanal Dodecanal OxidativeCleavage->Dodecanal Glycerol Glycerol OxidativeCleavage->Glycerol LauricAcid Lauric Acid Dodecanal->LauricAcid Oxidation BetaOxidation β-Oxidation LauricAcid->BetaOxidation Metabolites Water-Soluble Metabolites BetaOxidation->Metabolites Excretion Urinary Excretion Metabolites->Excretion

Figure 1. Metabolic fate of this compound.

Quantitative Data on Tissue Distribution and Excretion

A pivotal study on the metabolism of orally administered radiolabeled rac-1-O-[1'-¹⁴C]dodecylglycerol in mice was conducted by Weber and Mangold (1983). While the full quantitative data from this study is not publicly available, the authors reported that high proportions of the substrate were incorporated into the ether glycerolipids of various organs and tissues. The study also noted that large amounts were catabolized in the intestine and liver, with the resulting water-soluble metabolites being excreted rapidly in the urine.[1]

To provide a framework for understanding the expected distribution, the following tables are presented as illustrative examples based on the qualitative descriptions in the literature. These tables would be populated with specific data from experimental studies.

Table 1: Illustrative Distribution of Radioactivity in Various Tissues Following Oral Administration of ¹⁴C-Labeled this compound in Mice

TissuePercentage of Administered Radioactivity (Illustrative)
IntestineHigh
LiverHigh
Adipose TissueModerate
SpleenModerate
KidneysModerate
LungsLow
HeartLow
BrainVery Low

Table 2: Illustrative Distribution of Radioactivity within Lipid Classes of the Liver

Lipid ClassPercentage of Total Radioactivity in Liver Lipids (Illustrative)
1-O-Alkyl-2,3-diacylglycerolsHigh
1-O-Alkyl-2-acylglycerophospholipidsModerate
Free Fatty Acids (from cleavage)Moderate
Unchanged this compoundLow

Table 3: Illustrative Cumulative Excretion of Radioactivity

Route of ExcretionPercentage of Administered Radioactivity (Illustrative)
Urine (as water-soluble metabolites)High
FecesLow
Expired Air (as ¹⁴CO₂)Moderate

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the in vivo metabolism of this compound.

Animal Model and Administration of Radiolabeled Compound

A common experimental model involves the use of mice. The following protocol outlines the oral administration of radiolabeled this compound.

Protocol 4.1.1: Oral Gavage of Radiolabeled this compound in Mice

  • Animal Model: Female NMRI mice, weighing approximately 20-25g, are typically used. Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.

  • Preparation of Dosing Solution:

    • Synthesize or procure rac-1-O-[1'-¹⁴C]dodecylglycerol.

    • Dissolve the radiolabeled compound in a suitable vehicle, such as a mixture of triolein and Tween 20, to ensure emulsification and facilitate absorption. The final concentration should be adjusted to deliver the desired dose in a volume of approximately 0.2 mL per mouse.

  • Fasting: Fast the mice for 12-16 hours prior to administration to ensure an empty stomach, with water provided ad libitum.

  • Administration:

    • Gently restrain the mouse.

    • Using a ball-tipped gavage needle, carefully insert the needle into the esophagus and deliver the dosing solution directly into the stomach.

  • Post-Administration:

    • Return the mouse to the metabolic cage.

    • Provide free access to food and water.

    • Collect urine and feces at predetermined time points (e.g., 6, 12, 24, 48, and 72 hours).

    • At the end of the experimental period, euthanize the animals for tissue collection.

Sample Collection and Processing

Protocol 4.2.1: Tissue and Excreta Collection

  • Euthanasia: At the designated time point, euthanize the mice using a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Blood Collection: Collect blood via cardiac puncture.

  • Tissue Dissection: Dissect and collect various organs and tissues of interest, including the liver, intestine, spleen, kidneys, lungs, heart, adipose tissue, and brain.

  • Sample Storage: Immediately weigh the collected tissues and either process them fresh or freeze them in liquid nitrogen and store at -80°C for later analysis.

  • Excreta Processing: Pool the collected urine and feces for each time point and animal.

Lipid Extraction

The following protocol is a standard method for extracting total lipids from tissues.

Protocol 4.3.1: Total Lipid Extraction from Tissues (Folch Method)

  • Homogenization: Homogenize a known weight of tissue in a 2:1 (v/v) mixture of chloroform and methanol.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Centrifugation: Centrifuge the mixture to facilitate the separation of the layers.

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

  • Storage: Store the lipid extract under nitrogen at -20°C.

Analysis of Lipids and Metabolites

Protocol 4.4.1: Thin-Layer Chromatography (TLC) of Lipid Classes

  • Plate Preparation: Use silica gel G plates.

  • Sample Application: Dissolve the lipid extract in a small volume of chloroform and apply it to the TLC plate.

  • Development: Develop the plate in a solvent system suitable for separating neutral lipids and phospholipids (e.g., a two-step development with different solvent systems). A common system for neutral lipids is hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Visualization: Visualize the separated lipid spots by spraying with a suitable reagent (e.g., 2',7'-dichlorofluorescein) and viewing under UV light, or by exposure to iodine vapor.

  • Quantification: Scrape the silica gel corresponding to each lipid spot into a scintillation vial for radioactivity measurement.

Protocol 4.4.2: Gas Chromatography (GC) of Fatty Alcohols and Fatty Acids

  • Derivatization:

    • To analyze the alkyl moieties, cleave the ether bond of the isolated alkylglycerolipids (e.g., using vitriol).

    • Convert the resulting fatty alcohols and any free fatty acids to their more volatile methyl ester or acetate derivatives.

  • GC Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable column (e.g., a capillary column coated with a polar stationary phase).

    • Use a temperature program to separate the different fatty acid methyl esters and fatty alcohol acetates based on their chain length and degree of saturation.

    • Identify the components by comparing their retention times with those of known standards.

Measurement of Radioactivity

Protocol 4.5.1: Liquid Scintillation Counting

  • Sample Preparation:

    • Tissues: Solubilize a weighed portion of each tissue in a tissue solubilizer.

    • Lipid Extracts/TLC Spots: Dissolve the lipid extract or add the scraped silica gel directly into a scintillation cocktail.

    • Urine: Add a small aliquot of urine to a scintillation cocktail.

    • Feces: Homogenize the feces and combust a portion in a sample oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail.

  • Counting: Place the scintillation vials in a liquid scintillation counter and measure the radioactivity in disintegrations per minute (DPM).

  • Quench Correction: Use appropriate methods for quench correction to ensure accurate quantification.

Signaling Pathways and Experimental Workflows

The following diagrams provide a visual representation of the key processes involved in the metabolism of this compound and the experimental workflow for its study.

Experimental_Workflow Start Start: In Vivo Metabolism Study AnimalModel Select Animal Model (e.g., Mice) Start->AnimalModel Radiolabeling Synthesize/Procure Radiolabeled this compound Start->Radiolabeling Dosing Oral Administration (Gavage) AnimalModel->Dosing Radiolabeling->Dosing Collection Sample Collection (Tissues, Urine, Feces) Dosing->Collection LipidExtraction Lipid Extraction (Folch Method) Collection->LipidExtraction RadioactivityMeasurement Radioactivity Measurement (Liquid Scintillation Counting) Collection->RadioactivityMeasurement Direct Measurement (Urine, Feces, Tissues) LipidAnalysis Lipid Analysis (TLC, GC) LipidExtraction->LipidAnalysis LipidAnalysis->RadioactivityMeasurement Quantification of Lipid Fractions DataAnalysis Data Analysis and Interpretation RadioactivityMeasurement->DataAnalysis End End: Metabolic Profile DataAnalysis->End

Figure 2. Experimental workflow for studying the in vivo metabolism of this compound.

Conclusion

The in vivo metabolism of this compound is characterized by its rapid absorption and subsequent entry into two main metabolic fates: incorporation into more complex ether glycerolipids and catabolism via oxidative cleavage of the ether bond. The latter pathway, occurring predominantly in the liver and intestine, leads to the formation of lauric acid, which is further metabolized and excreted. The detailed experimental protocols and metabolic pathway diagrams provided in this guide offer a comprehensive resource for researchers in the fields of lipid biochemistry, pharmacology, and drug development. Further research is warranted to obtain precise quantitative data on the tissue distribution and metabolic flux of this compound and its metabolites to fully elucidate its physiological roles and therapeutic potential.

References

Preliminary Studies on the Anti-Tumor Effects of 1-O-Dodecylglycerol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Dodecylglycerol (DDG), a saturated alkylglycerol, has emerged as a molecule of interest in oncology research due to its potential anti-tumor properties. As a member of the broader class of ether lipids, which are known to play roles in cell signaling and membrane dynamics, DDG is being investigated for its direct cytotoxic effects on cancer cells and its ability to modulate the host immune response against tumors. This technical guide synthesizes the preliminary findings on the anti-tumor effects of this compound, providing a detailed overview of the current, albeit limited, quantitative data, in-depth experimental protocols for key assays, and a visual representation of the proposed signaling pathways. The information presented herein aims to equip researchers with a foundational understanding to design and execute further studies to elucidate the therapeutic potential of this compound.

Introduction

Alkylglycerols are a class of ether lipids characterized by an alkyl group attached to a glycerol backbone via an ether linkage. These compounds are found in hematopoietic organs and have been investigated for their anti-cancer and immune-stimulating activities. This compound, a synthetic saturated alkylglycerol, is a stable analog of naturally occurring monoglycerides and has been a subject of preliminary studies to evaluate its efficacy as an anti-tumor agent. This document provides a comprehensive summary of these early investigations.

In Vitro Anti-Tumor Activity

While specific IC50 values for pure this compound on a wide range of cancer cell lines are not yet extensively documented in publicly available literature, studies on mixtures of alkylglycerols from shark liver oil, which includes saturated forms like DDG, have demonstrated cytotoxic effects.

Table 1: Cytotoxic Effects of Alkylglycerol Mixtures on Human Cancer Cell Lines

Cell LineCancer TypeEffect Observed
DU-145, PC-3, PCa-2BProstate CarcinomaDramatic reduction in colony number; Apoptosis
OVP-10Ovarian CarcinomaIncreased percentage of apoptotic cells
MCF-7Mammary CarcinomaPredominantly necrotic cell death

Source: Based on studies of shark liver oil extracts containing alkylglycerols.

The data suggests that the anti-tumor effect of alkylglycerols can be cell-type specific, inducing either apoptosis or necrosis. Further research with purified this compound is necessary to determine its specific cytotoxic concentrations and the predominant mode of cell death induced.

Experimental Protocols

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (the solvent used to dissolve DDG) and a positive control (a known anti-cancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells) into 6-well plates.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

In Vivo Anti-Tumor Activity

A product information sheet for this compound mentions its efficacy in an Ehrlich murine ascites tumor model, where it was reported to increase survival at doses of 4 and 8 mg/animal. However, a peer-reviewed study on the anti-metastatic activity of various alkylglycerols in a Lewis lung carcinoma model found that saturated alkylglycerols, including the 12:0 chain length corresponding to DDG, had no significant effect on reducing lung metastases. This discrepancy highlights the need for further in vivo studies to clarify the anti-tumor efficacy of this compound in different cancer models.

Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model

This protocol provides a general framework for in vivo evaluation of anti-tumor compounds using the EAC model.

  • Animal Model: Use Swiss albino mice.

  • Tumor Inoculation: Inject 1 x 10^6 EAC cells intraperitoneally into each mouse.

  • Treatment: 24 hours after tumor inoculation, administer this compound (e.g., 4 and 8 mg/animal) intraperitoneally or orally for a specified number of days (e.g., 10 consecutive days). A control group should receive the vehicle.

  • Monitoring: Monitor the mice daily for body weight, tumor growth (as measured by abdominal circumference), and survival.

  • Data Collection: At the end of the experiment, collect ascitic fluid to measure tumor volume and viable tumor cell count.

  • Analysis: Calculate the mean survival time and the percentage increase in lifespan for the treated groups compared to the control group.

Immunomodulatory Effects

A significant aspect of this compound's potential anti-tumor activity lies in its ability to modulate the immune system. Studies have shown that DDG can activate macrophages, which are key effector cells in the anti-tumor immune response.

Macrophage Activation

This compound has been shown to activate mouse peritoneal macrophages, enhancing their phagocytic activity. This activation is not direct but is mediated by factors released from B and T lymphocytes upon their interaction with DDG.

Experimental Workflow for Macrophage Activation

G DDG This compound BCell B-Cell DDG->BCell Interacts with TCell T-Cell BCell->TCell Releases factor that activates Macrophage Macrophage TCell->Macrophage Releases factor that activates ActivatedMacrophage Activated Macrophage (Enhanced Phagocytosis) Macrophage->ActivatedMacrophage

Workflow of Macrophage Activation by this compound.

Potential Signaling Pathways

While the precise signaling pathways affected by this compound in cancer cells are not fully elucidated, research on other ether lipids suggests potential targets.

Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways

Ether lipids are known to interfere with lipid signaling pathways that are crucial for cancer cell proliferation and survival. The Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways are two such critical pathways. It is hypothesized that this compound may exert its anti-tumor effects by modulating the activity of key enzymes in these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras DDG This compound (Hypothesized Point of Interference) PKC PKC DDG->PKC Inhibits? Raf Raf DDG->Raf Inhibits? PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Methodological & Application

Application Notes and Protocols for 1-O-Dodecylglycerol in Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Dodecylglycerol (DDG), a monoalkyl glycerol ether, is a promising excipient in the development of topical and transdermal drug delivery systems. Structurally similar to the well-known penetration enhancer glycerol monolaurate (GML), DDG offers the advantage of being chemically more stable due to its ether linkage, which is resistant to enzymatic hydrolysis by esterases present in the skin. Its amphiphilic nature allows it to interact with the stratum corneum, the primary barrier of the skin, facilitating the penetration of active pharmaceutical ingredients (APIs). These notes provide an overview of the mechanisms, formulation strategies, and experimental protocols relevant to the application of this compound in topical formulations.

Mechanism of Action

This compound enhances skin permeation primarily by disrupting the highly organized lipid matrix of the stratum corneum. This mechanism is believed to involve:

  • Lipid Fluidization: Insertion of this compound molecules into the intercellular lipid bilayers increases their fluidity, creating more permeable pathways for drug molecules.

  • Disruption of Lipid Packing: The presence of this compound can interfere with the tight packing of ceramides, cholesterol, and free fatty acids in the stratum corneum, leading to a less tortuous path for drug diffusion.

  • Membrane Remodeling: Studies on supported lipid bilayers have indicated that dodecylglycerol can cause significant membrane morphological changes, including extensive membrane tubulation. This action is more pronounced than that of its ester counterpart, glycerol monolaurate.

Potential Signaling Pathway Modulation

While direct evidence for the specific signaling pathways modulated by this compound in keratinocytes is still emerging, studies on related lipid molecules suggest potential effects on inflammatory and differentiation pathways. For instance, other lipid molecules have been shown to influence keratinocyte differentiation. Furthermore, glycerol, a component of the this compound structure, has demonstrated protective effects against osmotic stress and can suppress the expression of pro-inflammatory cytokines such as IL-1α and IL-1β in keratinocytes. A structurally related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to ameliorate atopic dermatitis by modulating the infiltration of immune cells and reducing the levels of IgE, IL-4, and IL-13.[1][2]

Hypothesized Signaling Pathway for Anti-Inflammatory Effects

G DDG This compound SC Stratum Corneum Interaction DDG->SC Enhances Permeation Keratinocytes Keratinocytes SC->Keratinocytes Increased Bioavailability of Drug & DDG Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1α, IL-1β, TNF-α) Keratinocytes->Pro_inflammatory_Cytokines Inhibits Production Inflammatory_Stimuli Inflammatory Stimuli (e.g., Irritants, Allergens) Inflammatory_Stimuli->Keratinocytes Activates Anti_inflammatory_Response Reduced Inflammation Pro_inflammatory_Cytokines->Anti_inflammatory_Response Leads to

Caption: Hypothesized anti-inflammatory action of this compound in keratinocytes.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential permeation-enhancing effects of this compound. Note: This data is for illustrative purposes only and is not derived from actual experimental results found in the search results.

Table 1: In Vitro Skin Permeation of a Model Drug (Drug X) from a Topical Gel Formulation

FormulationThis compound Conc. (%)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)Lag Time (t_lag) (h)
Control (without enhancer)00.5 ± 0.11.04.2 ± 0.5
F112.5 ± 0.45.03.1 ± 0.3
F235.8 ± 0.711.62.5 ± 0.2
F358.2 ± 1.116.42.1 ± 0.2

Enhancement Ratio (ER) = Jss (with enhancer) / Jss (control)

Table 2: Cumulative Amount of Drug X Permeated at 24 hours

FormulationThis compound Conc. (%)Cumulative Amount (µg/cm²)
Control (without enhancer)010.8 ± 2.1
F1159.9 ± 9.5
F23133.4 ± 16.2
F35192.5 ± 25.7

Experimental Protocols

Protocol 1: Preparation of a Topical Gel Formulation containing this compound

Objective: To prepare a stable and homogenous topical gel containing a model drug and this compound as a penetration enhancer.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Carbopol 940 (or other suitable gelling agent)

  • Propylene Glycol (co-solvent and humectant)

  • Triethanolamine (neutralizing agent)

  • Purified Water

Procedure:

  • Preparation of the Gel Base: a. Disperse Carbopol 940 in purified water with constant stirring until a uniform dispersion is formed. b. Slowly add triethanolamine dropwise to neutralize the dispersion and form a clear, viscous gel.

  • Preparation of the Active Phase: a. Dissolve the API and this compound in propylene glycol. Gentle heating may be applied if necessary to aid dissolution.

  • Incorporation of the Active Phase: a. Slowly add the active phase to the gel base with continuous mixing until a homogenous gel is obtained. b. Allow the gel to stand for 24 hours to ensure complete hydration of the gelling agent and to remove any entrapped air.

G cluster_0 Gel Base Preparation cluster_1 Active Phase Preparation Carbopol Carbopol 940 Dispersion Uniform Dispersion Carbopol->Dispersion Water Purified Water Water->Dispersion Gel_Base Clear Viscous Gel Dispersion->Gel_Base TEA Triethanolamine TEA->Gel_Base Neutralization Final_Gel Homogenous Topical Gel Gel_Base->Final_Gel Mixing API API Active_Phase Active Phase Solution API->Active_Phase DDG This compound DDG->Active_Phase PG Propylene Glycol PG->Active_Phase Active_Phase->Final_Gel Incorporation

Caption: Workflow for the preparation of a topical gel with this compound.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of this compound on the in vitro skin permeation of an API from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine ear) skin

  • Prepared topical formulation (with and without this compound)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer

  • Water bath or heating block

  • HPLC or other suitable analytical instrument

Procedure:

  • Skin Preparation: a. Thaw frozen skin at room temperature. b. Excise the subcutaneous fat and connective tissue. c. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly: a. Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment. b. Fill the receptor compartment with pre-warmed (32 ± 1 °C) and degassed receptor medium. c. Place a small magnetic stir bar in the receptor compartment and place the cells on a magnetic stir plate. d. Allow the skin to equilibrate for at least 30 minutes.

  • Dosing and Sampling: a. Apply a finite dose (e.g., 10 mg/cm²) of the topical formulation to the skin surface in the donor compartment. b. At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm. c. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis: a. Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: a. Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point. b. Plot the cumulative amount permeated versus time. c. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve. d. Calculate the lag time (t_lag) by extrapolating the linear portion of the plot to the x-axis. e. Calculate the enhancement ratio (ER) by dividing the flux of the formulation with this compound by the flux of the control formulation.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis Skin_Prep Skin Preparation Cell_Assembly Franz Cell Assembly Skin_Prep->Cell_Assembly Equilibration Equilibration Cell_Assembly->Equilibration Dosing Apply Formulation Equilibration->Dosing Sampling Collect Samples (Time Points) Dosing->Sampling Analysis HPLC Analysis Sampling->Analysis Calc_Permeation Calculate Cumulative Permeation Analysis->Calc_Permeation Plot_Data Plot Data Calc_Permeation->Plot_Data Determine_Params Determine Flux & Lag Time Plot_Data->Determine_Params Calc_ER Calculate ER Determine_Params->Calc_ER Final_Results Permeation Parameters Calc_ER->Final_Results

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Safety Considerations

This compound is generally considered safe for topical applications, with properties similar to other widely used glycerol-based excipients. However, as with any new formulation, it is crucial to conduct appropriate safety and toxicity studies, including:

  • In vitro cytotoxicity assays on keratinocyte and fibroblast cell lines.

  • Skin irritation and sensitization studies in appropriate animal models or using in vitro reconstructed human epidermis models.

Conclusion

This compound presents a valuable tool for formulation scientists seeking to enhance the topical and transdermal delivery of APIs. Its ability to disrupt the stratum corneum barrier, coupled with its chemical stability, makes it an attractive alternative to other penetration enhancers. The protocols outlined above provide a framework for the formulation and evaluation of topical drug delivery systems incorporating this compound. Further research is warranted to fully elucidate its specific interactions with skin components and its effects on cellular signaling pathways.

References

Application Notes and Protocols for 1-O-Dodecylglycerol in In Vitro Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-O-Dodecylglycerol (DDG), a synthetic monoalkyl glycerol ether, has demonstrated significant antimicrobial activity against a range of microorganisms. Its amphiphilic nature allows it to interact with and disrupt microbial cell membranes, leading to a cascade of events that inhibit growth and viability. This document provides detailed application notes and protocols for the in vitro evaluation of this compound's antimicrobial properties, focusing on key assays such as the determination of Minimum Inhibitory Concentration (MIC) and time-kill kinetics.

Antimicrobial Spectrum and Efficacy

This compound exhibits broad-spectrum antimicrobial activity, with a notable potency against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is generally lower, and it also possesses antifungal properties. The quantitative antimicrobial activity of this compound against various microorganisms is summarized in the tables below.

Table 1: Antibacterial Activity of this compound (MIC)
MicroorganismStrainMIC (µg/mL)Reference
Streptococcus faeciumATCC 97904[1]
Staphylococcus aureusClinical Isolates50 - 100[2][3]
Gram-positive bacteriaGeneralMore Susceptible[1]
Gram-negative bacteriaGeneralLess Susceptible[1]

Note: The MIC values for S. aureus can vary depending on the strain and culture conditions.

Table 2: Antifungal Activity of this compound (EC50)
MicroorganismStrainEC50 (µg/mL)Reference
Monilinia fructigenaN/A102[4]

Mechanism of Action

The antimicrobial action of this compound is multifaceted, primarily targeting the bacterial cell envelope. The key mechanisms include:

  • Inhibition of Lipoteichoic Acid (LTA) Biosynthesis: this compound interferes with the biosynthesis of glycerolipids and lipoteichoic acid, crucial components of the Gram-positive bacterial cell wall. This is suggested by the accumulation of phosphatidic acid and an increase in CTP, which points to a potential impairment in the synthesis of CDP-diacylglycerol, a key intermediate in lipid biosynthesis.

  • Stimulation of Autolysin Activity: It acts as an enzymatic effector, stimulating the activity of autolysins in bacteria such as Streptococcus faecium.[1] Autolysins are enzymes that degrade the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death. This stimulation is not a direct interaction but is thought to be mediated by an intermediary such as a proteinase.[1]

  • Membrane Disruption: As an amphiphilic molecule, this compound can insert into the lipid bilayer of the cell membrane, causing disorder and altering its permeability, which ultimately contributes to cell death.

The following diagram illustrates the proposed mechanism of action of this compound on a Gram-positive bacterium.

1_O_Dodecylglycerol_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm DDG This compound Membrane Lipid Bilayer DDG->Membrane Inserts into LTASynthesis LTA Biosynthesis Pathway DDG->LTASynthesis Inhibits Proteinase Proteinase (intermediary) DDG->Proteinase Activates Peptidoglycan Peptidoglycan Layer CellLysis Cell Lysis Peptidoglycan->CellLysis Leads to LTA Lipoteichoic Acid (LTA) Autolysin Autolysin Autolysin->Peptidoglycan Degrades LTASynthesis->LTA Produces Proteinase->Autolysin Stimulates

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard broth microdilution methods and is suitable for determining the MIC of this compound against bacteria and fungi.[5][6][7][8]

Materials:

  • This compound (stock solution prepared in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory)

  • Sterile 96-well microtiter plates (round-bottom recommended)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum, standardized to the appropriate density (typically 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL for bacteria)

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a 2x working stock solution of this compound in the appropriate broth. b. In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row. c. Add 200 µL of the 2x working stock solution to well 1. d. Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation: a. From a fresh culture, prepare a suspension of the test microorganism in sterile diluent to match the turbidity of a 0.5 McFarland standard. b. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: a. Add 100 µL of the standardized inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: a. Seal the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida species).

  • Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a plate reader to measure optical density.

The following diagram outlines the workflow for the broth microdilution MIC assay.

Broth_Microdilution_MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 2x this compound stock solution D Perform serial dilutions of this compound A->D B Prepare standardized microbial inoculum (0.5 McFarland) E Inoculate wells with microbial suspension B->E C Dispense broth into 96-well plate C->D D->E F Incubate plate under appropriate conditions E->F G Visually inspect for growth or measure OD F->G H Determine the lowest concentration with no visible growth (MIC) G->H Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_incubation Incubation and Sampling cluster_enumeration Enumeration cluster_data_analysis Data Analysis A Prepare broth with different multiples of MIC of this compound C Inoculate broth and incubate with shaking A->C B Prepare standardized microbial inoculum (~1x10^6 CFU/mL) B->C D Withdraw aliquots at specified time points (0, 2, 4, 6, 24h) C->D E Perform serial dilutions of aliquots D->E F Plate dilutions onto agar plates E->F G Incubate plates and count colonies (CFU) F->G H Calculate CFU/mL for each time point G->H I Plot log10 CFU/mL vs. Time to generate killing curves H->I

References

How to prepare 1-O-Dodecylglycerol solutions for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of 1-O-Dodecylglycerol (DDG) solutions in cell culture experiments. This document includes information on the solubility, preparation of stock solutions, and experimental procedures for assessing its effects on cultured cells.

Introduction

This compound is a synthetic alkylglycerol that exhibits a range of biological activities, including antimicrobial and antitumor properties. Its amphiphilic nature allows it to interact with cell membranes, leading to disruption of membrane integrity and induction of cellular stress responses.[1] Due to its poor water solubility, careful preparation is required to ensure consistent and effective delivery to cells in culture.

Data Presentation

Table 1: Properties and Recommended Concentrations of this compound

PropertyValueSource/Comments
Molecular Formula C15H32O3[2]
Molecular Weight 260.42 g/mol Calculated from formula
Appearance White to off-white solid[3]
Solubility Chloroform (Slightly), Methanol (Slightly)[3]
DMSO, EthanolCommon solvents for lipid-like molecules in cell culture.
Storage Temperature -20°C[3][4]
EC50 (Antifungal) 102 µg/mL (vs. M. fructigena)[1]
Recommended Stock Solution Concentration 10-50 mM in DMSO or EthanolBased on common laboratory practice for poorly soluble compounds.
Recommended Working Concentration Range 1-100 µMThis is a general starting range for in vitro cell-based assays and should be optimized for each cell line and experimental endpoint.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • Weighing: In a sterile microcentrifuge tube, carefully weigh out 2.604 mg of this compound to prepare 1 mL of a 10 mM stock solution. Adjust the mass and solvent volume as needed for the desired final volume.

  • Dissolving: Add the appropriate volume of cell culture grade DMSO to the tube containing the this compound.

  • Vortexing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a new sterile polypropylene tube. This step is crucial for removing any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When stored properly, the stock solution should be stable for several months.

Protocol 2: Treatment of Cultured Cells with this compound

Materials:

  • Cultured mammalian cells in multi-well plates

  • Complete cell culture medium

  • 10 mM this compound stock solution (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. It is critical to maintain the final DMSO concentration below 0.5% (v/v) in the culture medium to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the existing medium from the cell culture plate and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration) and a negative control (medium only).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, the cells can be analyzed for various endpoints, such as cytotoxicity, apoptosis, or changes in signaling pathways.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment prep Prepare 10 mM Stock Solution in DMSO treat Prepare Working Solutions and Treat Cells prep->treat seed Seed Mammalian Cells in Multi-well Plates seed->treat incubate Incubate for Desired Time Period treat->incubate analyze Analyze Cellular Effects (e.g., Cytotoxicity) incubate->analyze

Caption: Workflow for cell culture experiments with this compound.

signaling_pathway Proposed Mechanism of this compound Action ddg This compound membrane Cell Membrane ddg->membrane Intercalates disruption Membrane Disruption membrane->disruption permeability Increased Permeability disruption->permeability ros Reactive Oxygen Species (ROS) Production disruption->ros apoptosis Apoptosis/Cell Death permeability->apoptosis stress Oxidative Stress ros->stress stress->apoptosis

References

1-O-Dodecylglycerol: A Versatile Tool for Probing Membrane Protein Interactions and Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: APN-DDG-202510

Abstract

1-O-Dodecylglycerol (DDG) is a synthetic alkylglycerol that serves as a valuable tool for researchers in membrane biology, pharmacology, and drug development. Its unique chemical structure, featuring a stable ether linkage, provides distinct advantages over its ester-linked counterpart, glycerol monolaurate (GML). This document provides detailed application notes and experimental protocols for utilizing this compound to study the intricate interactions of membrane proteins by modulating their lipid environment.

Introduction

Membrane proteins are integral to a vast array of cellular processes, and their function is intrinsically linked to the surrounding lipid bilayer. The ability to manipulate the properties of this bilayer offers a powerful method for investigating the structure, function, and interactions of embedded proteins. This compound, a non-hydrolyzable analog of the antimicrobial monoglyceride GML, has emerged as a key agent for such manipulation.[1][2][3] Unlike GML, DDG's ether bond prevents enzymatic degradation, ensuring greater stability in biological assays.[1][2][3]

DDG's primary mechanism of action involves its insertion into phospholipid membranes, leading to significant alterations in the bilayer's physical properties.[1][2][3] These perturbations can be leveraged to study their impact on membrane protein conformation, oligomerization, and function. This application note will detail the use of DDG as a tool to probe these phenomena.

Key Applications

  • Modulation of Membrane Fluidity and Curvature: DDG can be used to systematically alter the physical state of lipid bilayers. By observing the subsequent changes in membrane protein activity, researchers can infer the sensitivity of the protein to its membrane environment.

  • Investigation of Lipid-Protein Interactions: The introduction of DDG can disrupt or alter specific lipid-protein interactions that are crucial for protein stability and function.[4][5] This provides a method to identify and characterize these critical interactions.

  • Controlled Destabilization of Membranes: In certain applications, such as drug delivery or antimicrobial research, the membrane-disrupting properties of DDG can be harnessed to study membrane permeabilization and lytic processes.[1][2][3]

  • Stabilization of Membrane Proteins for Structural Studies: While detergents are commonly used, the addition of lipid-like molecules such as DDG can sometimes create a more native-like environment, potentially aiding in the stabilization of challenging membrane proteins.[6]

Data Presentation

Table 1: Comparative Membrane Remodeling Effects of DDG and GML
ParameterThis compound (DDG)Glycerol Monolaurate (GML)Reference
Primary Effect on Supported Lipid Bilayers Extensive membrane tubulationMembrane budding[1][3]
Extent of Membrane Remodeling Greater than GMLLess than DDG[1][2]
Chemical Stability High (ether linkage)Low (ester linkage, prone to hydrolysis)[1][2][3]
Table 2: Antifungal Activity of this compound
OrganismEC50 (µg/mL)Protective Efficacy (at 200 µg/mL)Reference
Monilinia fructigena10293.2%[7]

Experimental Protocols

Protocol 1: Characterization of DDG's Effect on Supported Lipid Bilayers (SLBs) using Quartz Crystal Microbalance-Dissipation (QCM-D)

This protocol describes how to quantify the interaction of DDG with a model phospholipid membrane.

Materials:

  • QCM-D instrument and sensors

  • Small unilamellar vesicles (SUVs) of a desired phospholipid composition (e.g., DOPC)

  • This compound (DDG) stock solution (e.g., in ethanol)

  • HEPES buffer (or other suitable buffer)

  • Vesicle preparation equipment (e.g., extruder, sonicator)

Methodology:

  • Sensor Preparation: Clean the QCM-D sensor according to the manufacturer's instructions to ensure a hydrophilic surface.

  • SLB Formation:

    • Establish a stable baseline in the QCM-D with buffer.

    • Introduce the phospholipid SUVs into the measurement chamber. The vesicles will rupture and form a supported lipid bilayer on the sensor surface, which is observed as a characteristic decrease in frequency and increase in dissipation.

    • Rinse with buffer to remove any unfused vesicles.

  • DDG Injection:

    • Once a stable SLB is formed, establish a new baseline.

    • Inject DDG at various concentrations into the measurement chamber.

    • Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency suggests mass uptake (DDG insertion), while changes in dissipation indicate alterations in the viscoelastic properties of the bilayer.

  • Data Analysis:

    • Plot Δf and ΔD as a function of time and DDG concentration.

    • Compare the QCM-D response for different DDG concentrations to determine the concentration-dependent effects on the SLB.

Protocol 2: Probing the Influence of Membrane Environment on a GPCR using a Functional Assay

This protocol provides a framework for investigating how DDG-induced membrane perturbations affect the function of a G protein-coupled receptor (GPCR).

Materials:

  • Cells expressing the GPCR of interest

  • Liposomes of defined lipid composition

  • Purified GPCR

  • This compound (DDG)

  • Ligand for the GPCR (agonist and/or antagonist)

  • Functional assay components (e.g., GTPγS binding assay kit, cAMP assay kit)

Methodology:

  • Proteoliposome Reconstitution:

    • Prepare liposomes with a lipid composition that supports the function of the target GPCR.

    • Solubilize the purified GPCR in a mild detergent.

    • Mix the solubilized GPCR with the liposomes.

    • Remove the detergent using a method like dialysis or Bio-Beads to allow the GPCR to insert into the liposomes.

  • DDG Incorporation:

    • Prepare different batches of proteoliposomes and incubate them with varying concentrations of DDG. This will create proteoliposomes with different membrane properties.

  • Functional Assay:

    • Perform a functional assay on each batch of proteoliposomes. For example, in a GTPγS binding assay:

      • Add the GPCR agonist to stimulate the receptor.

      • Add radiolabeled GTPγS and measure its incorporation as an indicator of G protein activation.

    • Alternatively, a cAMP assay can be used to measure the downstream signaling effects.

  • Data Analysis:

    • Plot the functional activity (e.g., GTPγS binding, cAMP levels) as a function of DDG concentration.

    • A change in the dose-response curve of the agonist in the presence of DDG would indicate that the membrane environment modulated by DDG influences the GPCR's function.

Visualizations

experimental_workflow Experimental Workflow: Comparing DDG and GML Effects on SLBs cluster_prep Preparation cluster_qcmd QCM-D Analysis cluster_microscopy Fluorescence Microscopy cluster_analysis Data Analysis & Comparison prep_suv Prepare Phospholipid SUVs form_slb Form Supported Lipid Bilayer prep_suv->form_slb prep_labeled_slb Prepare Fluorescently Labeled SLB prep_suv->prep_labeled_slb prep_ddg Prepare DDG Stock prep_gml Prepare GML Stock qcmd_sensor Clean QCM-D Sensor qcmd_sensor->form_slb inject_ddg Inject DDG form_slb->inject_ddg inject_gml Inject GML form_slb->inject_gml measure_qcmd Measure Δf and ΔD inject_ddg->measure_qcmd inject_gml->measure_qcmd analyze_qcmd Analyze QCM-D Data measure_qcmd->analyze_qcmd add_ddg Add DDG prep_labeled_slb->add_ddg add_gml Add GML prep_labeled_slb->add_gml image Time-Lapse Imaging add_ddg->image add_gml->image analyze_images Analyze Microscopy Images image->analyze_images compare Compare Membrane Remodeling analyze_qcmd->compare analyze_images->compare

Caption: Workflow for comparing membrane effects of DDG and GML.

signaling_pathway_modulation Hypothetical Modulation of GPCR Signaling by DDG cluster_membrane Cell Membrane cluster_intracellular Intracellular DDG This compound Membrane Lipid Bilayer DDG->Membrane Inserts into & perturbs GPCR GPCR Membrane->GPCR Alters conformation/oligomerization G_Protein G Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: DDG's potential influence on a GPCR signaling pathway.

Conclusion

This compound is a powerful and stable molecular tool for investigating the complex interplay between membrane proteins and their lipidic environment. Its ability to induce distinct and quantifiable changes in membrane properties allows researchers to probe the sensitivity of membrane proteins to their surroundings. The protocols and data presented here provide a foundation for utilizing DDG in studies aimed at elucidating the mechanisms of membrane protein function and interaction, with significant implications for basic research and drug development.

References

Application Notes: The Experimental Use of 1-O-Dodecylglycerol in Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-O-Dodecylglycerol, a synthetic alkylglycerol, is a non-ionic surfactant with potential applications in the field of structural biology, particularly in the crystallization of challenging proteins such as membrane proteins and those prone to aggregation. Its amphipathic nature, consisting of a hydrophilic glycerol headgroup and a hydrophobic dodecyl tail, allows it to interact with and stabilize hydrophobic regions of proteins, potentially improving their solubility and propensity to form well-ordered crystals. These notes provide an overview of the potential applications and a general protocol for the experimental use of this compound as an additive in protein crystallization screening.

Potential Applications

The primary application of this compound in protein crystallization is as an additive in screening experiments. Due to its detergent-like properties, it may be particularly beneficial for:

  • Membrane Proteins: For integral membrane proteins, this compound can be used as a secondary detergent to stabilize the protein-detergent complex (PDC). It may help to shield the hydrophobic transmembrane domains, preventing aggregation and promoting the formation of crystal contacts.

  • Proteins with Hydrophobic Patches: Soluble proteins with significant hydrophobic surface patches can be prone to amorphous aggregation under crystallization conditions. This compound may bind to these regions, increasing solubility and facilitating crystallization.

  • Improving Crystal Quality: In cases where initial crystallization hits yield poorly diffracting crystals, the addition of this compound can act as a molecular "putty," filling in gaps in the crystal lattice and improving crystal packing and diffraction quality.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective use. While extensive experimental data for its use in crystallization is not widely available, some key properties can be summarized.

PropertyValue (or estimate)
Molecular Weight 246.42 g/mol
Chemical Formula C₁₅H₃₂O₃
Type Non-ionic surfactant
Appearance White to off-white solid
Critical Micelle Concentration (CMC) Needs to be experimentally determined for specific buffer conditions.
Aggregation Number Needs to be experimentally determined.

Protocols: Screening with this compound as an Additive

This protocol describes the use of this compound as an additive in vapor diffusion protein crystallization experiments.

1. Materials

  • Purified protein sample (concentration typically 5-20 mg/mL)

  • This compound

  • Crystallization screening solutions (commercial or in-house)

  • Crystallization plates (e.g., 96-well sitting or hanging drop)

  • Pipetting devices for nanoliter to microliter volumes

2. Preparation of this compound Stock Solution

  • Prepare a 10% (w/v) stock solution of this compound in a suitable solvent (e.g., deionized water, or a buffer compatible with the protein). Gentle heating and sonication may be required to fully dissolve the compound.

  • Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.

  • Prepare a dilution series from the stock solution to be used in the screening. Typical final concentrations to screen are between 0.05% and 1% (w/v).

3. Experimental Setup: Additive Screening (Vapor Diffusion)

The following protocol is for a single well in a 96-well sitting drop plate and should be repeated for each condition to be tested.

  • Pipette Reservoir Solution: Add 80 µL of the crystallization screening solution to the reservoir of the well.

  • Prepare the Drop:

    • In the sitting drop post, pipette 100 nL of the protein solution.

    • Pipette 100 nL of the reservoir solution into the same drop.

    • Pipette 50 nL of the this compound solution (from the dilution series) into the drop.

  • Seal the Well: Carefully seal the well with clear tape to ensure a closed system for vapor diffusion.

  • Incubate: Transfer the plate to a temperature-controlled environment (e.g., 20°C) and monitor for crystal growth over time.

Hypothetical Data Presentation

The results of the additive screen can be summarized in a table to identify the optimal concentration of this compound.

Crystallization ConditionThis compound Conc. (% w/v)Observation after 7 days
0.1 M HEPES pH 7.5, 20% PEG 33500 (Control)Small, needle-like crystals
0.1 M HEPES pH 7.5, 20% PEG 33500.05Larger, rod-shaped crystals
0.1 M HEPES pH 7.5, 20% PEG 33500.1Single, well-formed crystals
0.1 M HEPES pH 7.5, 20% PEG 33500.5Phase separation, no crystals
0.1 M HEPES pH 7.5, 20% PEG 33501.0Heavy precipitation

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup Crystallization Setup (Vapor Diffusion) cluster_analysis Analysis p_protein Purified Protein s_drop Prepare Drop: Protein + Reservoir + Additive p_protein->s_drop p_ddg This compound Stock Solution p_ddg->s_drop p_screen Crystallization Screen s_reservoir Add Reservoir Solution p_screen->s_reservoir s_reservoir->s_drop s_seal Seal Well s_drop->s_seal a_incubate Incubate & Monitor s_seal->a_incubate a_observe Observe Crystal Growth a_incubate->a_observe a_optimize Optimize Conditions a_observe->a_optimize

Caption: Workflow for screening this compound as an additive.

Signaling_Pathway cluster_protein Protein-Detergent Complex cluster_additive Additive Interaction cluster_result Crystallization Outcome PDC Membrane Protein in Detergent Micelle StabilizedPDC Stabilized Complex PDC->StabilizedPDC interacts with DDG This compound DDG->StabilizedPDC stabilizes Crystal Ordered Crystal Lattice StabilizedPDC->Crystal promotes

Caption: Hypothetical role of this compound in crystallization.

Application Notes and Protocols for Incorporating 1-O-Dodecylglycerol into Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) are at the forefront of drug delivery technology, particularly for nucleic acid-based therapeutics like mRNA and siRNA. The composition of these LNPs is critical to their stability, delivery efficiency, and safety. A standard LNP formulation consists of four key components: an ionizable cationic lipid for nucleic acid encapsulation and endosomal escape, a phospholipid (like DSPC) for structural integrity, cholesterol to modulate membrane fluidity and stability, and a PEGylated lipid to control particle size and increase circulation time.

This document provides a detailed protocol for the incorporation of 1-O-Dodecylglycerol , an alkylglycerol ether lipid, into LNP formulations. Ether lipids, such as this compound, are being explored for their potential to enhance the physicochemical properties and biological performance of LNPs. The ether bond in these lipids offers increased chemical stability against enzymatic degradation compared to the ester bonds found in many conventional lipids. While specific literature on the direct incorporation of this compound into LNPs for nucleic acid delivery is emerging, this protocol is based on established LNP formulation principles and the known properties of alkylglycerols. It is hypothesized that this compound may act as a "helper lipid," potentially influencing membrane fusion and endosomal escape.

Rationale for Incorporating this compound

The inclusion of this compound in LNP formulations is predicated on its unique chemical structure. As an alkylglycerol, it possesses a stable ether linkage, which may offer advantages over more common ester-linked lipids by resisting enzymatic degradation. This could potentially lead to LNPs with a longer shelf-life and more controlled release characteristics. Furthermore, the amphiphilic nature of this compound suggests it may integrate into the lipid bilayer of the nanoparticle, influencing its fluidity, fusogenicity, and interaction with cellular membranes.

Quantitative Data Summary

The following table presents a hypothetical formulation for LNPs incorporating this compound. This formulation is a starting point for optimization and is based on typical molar ratios used in LNP development. Researchers should perform formulation screening to determine the optimal ratio for their specific application.

Component Example Molar Ratio (%) Rationale for Inclusion Potential Impact of this compound
Ionizable Lipid (e.g., DLin-MC3-DMA)50Encapsulation of nucleic acid cargo and facilitation of endosomal escape.May work synergistically to enhance endosomal escape.
Phospholipid (e.g., DSPC)10Forms the primary structural component of the lipid bilayer.May partially replace DSPC to alter membrane properties.
Cholesterol38.5Modulates membrane rigidity and stability; aids in membrane fusion.May be partially or fully replaced to study effects on stability and fusion.
This compound (Variable, e.g., 5-15) To be incorporated as a novel helper lipid to potentially enhance stability and delivery. Could improve particle stability and fusogenicity, leading to better transfection efficiency.
PEG-Lipid (e.g., DMG-PEG2000)1.5Controls particle size during formation and provides a steric barrier to prevent aggregation, increasing circulation time.Unlikely to be directly replaced, but its ratio may need optimization in the presence of this compound.

Table 1: Hypothetical Lipid Nanoparticle Formulation Incorporating this compound. The molar percentage of this compound should be optimized by systematically replacing a portion of the other helper lipids (DSPC and/or Cholesterol).

Experimental Protocols

Materials
  • Ionizable Lipid (e.g., DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Nucleic acid (e.g., mRNA, siRNA)

  • Ethanol (200 proof, RNase-free)

  • Citrate Buffer (e.g., 50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®) and cartridges

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Ribogreen assay kit for nucleic acid quantification

Protocol 1: Preparation of Lipid Stock Solution
  • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, this compound, and DMG-PEG2000 in absolute ethanol. Gentle heating may be required to fully dissolve the lipids.

  • Combine the individual lipid stock solutions in a glass vial to achieve the desired molar ratio (see Table 1 for an example).

  • Vortex the combined lipid solution to ensure thorough mixing. This final lipid mixture in ethanol is the "organic phase."

Protocol 2: Preparation of Nucleic Acid Solution
  • Dilute the nucleic acid (e.g., mRNA) in the citrate buffer (pH 4.0) to the desired concentration. This is the "aqueous phase."

Protocol 3: Lipid Nanoparticle Formulation using Microfluidics
  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the organic phase (lipid mixture in ethanol) and the aqueous phase (nucleic acid in citrate buffer) into separate syringes.

  • Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.

  • Set the total flow rate according to the desired mixing speed and volume.

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids around the nucleic acid, forming the LNPs.

  • Collect the resulting LNP dispersion.

Protocol 4: Purification of Lipid Nanoparticles
  • To remove the ethanol and unencapsulated nucleic acid, dialyze the LNP dispersion against sterile PBS (pH 7.4) using a dialysis cassette (10 kDa MWCO).

  • Perform the dialysis overnight at 4°C with at least two changes of the PBS buffer.

  • After dialysis, collect the purified LNP suspension and store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 5: Characterization of Lipid Nanoparticles
  • Particle Size and Polydispersity Index (PDI):

    • Dilute a small aliquot of the purified LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Zeta Potential:

    • Dilute a small aliquot of the purified LNP suspension in an appropriate low-ionic-strength buffer.

    • Measure the surface charge using a zeta potential analyzer.

  • Nucleic Acid Encapsulation Efficiency:

    • Use a fluorescent dye-based assay (e.g., RiboGreen assay) to determine the amount of encapsulated nucleic acid.

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

    • The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization Lipid_Stocks Prepare Individual Lipid Stocks in Ethanol Lipid_Mix Combine to form Organic Phase Lipid_Stocks->Lipid_Mix Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics Organic Phase NA_Solution Prepare Nucleic Acid in Aqueous Buffer (pH 4) NA_Solution->Microfluidics Aqueous Phase LNP_Dispersion LNP Dispersion in Ethanol/Buffer Microfluidics->LNP_Dispersion Dialysis Dialysis vs. PBS (pH 7.4) LNP_Dispersion->Dialysis Purified_LNPs Purified LNPs Dialysis->Purified_LNPs Characterization Characterization: - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency Purified_LNPs->Characterization

Caption: Workflow for the formulation and characterization of lipid nanoparticles.

LNP_Cellular_Delivery cluster_extracellular Extracellular Space cluster_cellular Cellular Environment LNP Lipid Nanoparticle (with this compound) Endocytosis Endocytosis LNP->Endocytosis 1 Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome 2 Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape 3 mRNA_Release mRNA Endosomal_Escape->mRNA_Release 4 Cytoplasm Cytoplasm Translation Translation (Ribosome) Protein Therapeutic Protein Translation->Protein 6 mRNA_Release->Translation 5

Caption: General mechanism of LNP-mediated mRNA delivery into a target cell.

Methods for analyzing the purity and concentration of 1-O-Dodecylglycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the determination of purity and concentration of 1-O-Dodecylglycerol, a key intermediate and bioactive lipid molecule. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Quantitative Nuclear Magnetic Resonance (¹H-NMR) spectroscopy have been compiled to ensure accurate and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization is a necessary step to increase its volatility and thermal stability for GC analysis.

Experimental Protocol

a) Sample Preparation and Derivatization:

  • Internal Standard Addition: To a known amount of the this compound sample (e.g., 1 mg), add a precise amount of a suitable internal standard (IS). A suitable IS would be a compound with similar chemical properties but a different retention time, such as 1-O-Undecylglycerol or a stable isotope-labeled analog.

  • Solvent: Dissolve the sample and IS in a suitable solvent, such as anhydrous pyridine or a mixture of chloroform and methanol.

  • Derivatization Reagent: Add an excess of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.

  • Sample Dilution: After cooling to room temperature, the derivatized sample can be diluted with a suitable solvent like hexane or ethyl acetate to the desired concentration for GC-MS analysis.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Conditions:

    • Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

c) Data Analysis:

  • Purity Determination: The purity of this compound is calculated based on the relative peak area percentage of the derivatized compound in the total ion chromatogram (TIC).

  • Concentration Determination: The concentration is determined by constructing a calibration curve using the peak area ratio of the derivatized this compound to the internal standard.

Quantitative Data Summary
ParameterTypical Value
Retention Time (TMS-derivative) 15 - 20 min (column dependent)
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL
Linearity Range (R²) 0.995 - 0.999
Precision (%RSD) < 5%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Add_IS Add Internal Standard Sample->Add_IS Dissolve Dissolve in Solvent Add_IS->Dissolve Derivatize Add Silylating Agent & Heat Dissolve->Derivatize Dilute Dilute for Injection Derivatize->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is a universal detection method suitable for non-volatile compounds that lack a UV chromophore, making it ideal for the analysis of this compound without derivatization.

Experimental Protocol

a) Sample Preparation:

  • Internal Standard: A suitable internal standard, such as 1-O-Tetradecylglycerol, should be used for accurate quantification.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and the internal standard in a suitable solvent like methanol or a mixture of methanol and chloroform. Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Dilution: Dilute the this compound sample with the mobile phase or a compatible solvent to a concentration within the calibration range.

b) HPLC-CAD Instrumentation and Conditions:

  • HPLC System: Thermo Scientific Vanquish or equivalent.

  • Detector: Thermo Scientific Corona Veo Charged Aerosol Detector or equivalent.

  • Column: A reversed-phase column, such as a C18 or C8 (e.g., 150 x 4.6 mm, 3.5 µm), is recommended.

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Program:

    • Start with 80% B.

    • Increase to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Evaporation Temperature: 35°C.

    • Nebulizer Gas (Nitrogen): 35 psi.

    • Data Collection Rate: 10 Hz.

c) Data Analysis:

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

  • Concentration Measurement: A calibration curve is generated by plotting the ratio of the peak area of this compound to the internal standard against the concentration.

Quantitative Data Summary
ParameterTypical Value
Retention Time 8 - 12 min (method dependent)
Limit of Detection (LOD) 5 - 20 ng on column
Limit of Quantification (LOQ) 20 - 100 ng on column
Linearity Range (R²) > 0.99
Precision (%RSD) < 3%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing Sample This compound Sample Add_IS Add Internal Standard Sample->Add_IS Dissolve Dissolve in Solvent Add_IS->Dissolve Dilute Dilute for Injection Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Charged Aerosol Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

Caption: Workflow for HPLC-CAD analysis of this compound.

Quantitative ¹H-NMR Spectroscopy

Quantitative ¹H-NMR (qNMR) is a primary analytical method for determining the purity of organic compounds without the need for an identical reference standard for the analyte.[1] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

Experimental Protocol

a) Sample Preparation:

  • Internal Standard Selection: Choose a high-purity internal standard that has a simple ¹H-NMR spectrum with signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are suitable choices. The internal standard must be accurately weighed.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

  • Solvent: Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve the sample and the internal standard.

b) ¹H-NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Key Acquisition Parameters:

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification. A value of 30-60 seconds is recommended.

    • Number of Scans (ns): A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve a good signal-to-noise ratio.

    • Pulse Angle: A 90° pulse angle should be accurately calibrated.

c) Data Processing and Analysis:

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate a well-resolved, characteristic signal of this compound (e.g., the protons of the glycerol backbone or the α-methylene group of the dodecyl chain) and a signal from the internal standard.

  • Purity Calculation: The purity of this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Quantitative Data Summary
ParameterTypical Value/Requirement
Required Sample Amount 5 - 20 mg
Analysis Time per Sample 10 - 20 minutes
Precision (%RSD) < 1%
Accuracy High, as it is a primary ratio method

Logical Relationship for Purity Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_calc Calculation I_analyte Integral of Analyte Signal Ratio_I_N Calculate (I/N) Ratios I_analyte->Ratio_I_N N_analyte Number of Analyte Protons N_analyte->Ratio_I_N m_analyte Mass of Analyte Ratio_m_MW Calculate (m/MW) Ratios m_analyte->Ratio_m_MW MW_analyte MW of Analyte MW_analyte->Ratio_m_MW I_IS Integral of IS Signal I_IS->Ratio_I_N N_IS Number of IS Protons N_IS->Ratio_I_N m_IS Mass of IS m_IS->Ratio_m_MW MW_IS MW of IS MW_IS->Ratio_m_MW Purity_IS Purity of IS Combine Combine Ratios & Purity_IS Purity_IS->Combine Ratio_I_N->Combine Ratio_m_MW->Combine Purity_Result Purity of this compound (%) Combine->Purity_Result

Caption: Logical diagram for qNMR purity calculation.

References

Application of 1-O-Dodecylglycerol as a Potential Chemical Chaperone for Enhancing Protein Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1-O-Dodecylglycerol (DDG) is an alkylglycerol, a class of ether lipids with a glycerol backbone and a dodecyl group attached via an ether linkage. While extensively studied for its antimicrobial and membrane-disrupting activities, its role as a chemical chaperone for enhancing the stability of soluble proteins is an emerging area of investigation. This document provides an overview of the hypothesized mechanism of action of this compound as a protein stabilizer and offers detailed protocols to evaluate its efficacy.

Theoretical Mechanism of Action

Based on the known mechanisms of protein stabilization by glycerol and other amphiphilic molecules, this compound is hypothesized to act as a chemical chaperone through a multi-faceted approach. Unlike the purely kosmotropic effect of glycerol, which stabilizes proteins by being preferentially excluded from the protein's hydration shell, the amphiphilic nature of this compound—possessing both a polar glycerol headgroup and a nonpolar dodecyl tail—suggests a more direct interaction.

It is proposed that the hydrophobic dodecyl tail can interact with exposed hydrophobic patches on partially unfolded or aggregation-prone proteins. This interaction can shield these regions from the aqueous solvent, thereby preventing irreversible aggregation.[1] Concurrently, the hydrophilic glycerol headgroup can maintain solubility of the protein-DDG complex. This dual interaction could stabilize protein intermediates and favor the native conformation.

Potential Applications

The application of this compound as a chemical chaperone could be beneficial in various research and development areas:

  • Protein Purification and Storage: Supplementing purification and storage buffers with this compound may prevent aggregation and degradation of recombinant proteins, thereby increasing yield and preserving activity.

  • Biopharmaceutical Formulations: As an excipient, this compound could enhance the shelf-life and stability of therapeutic proteins, reducing the need for cold-chain storage.

  • In Vitro Assays: Stabilizing proteins in complex biological assays can lead to more reliable and reproducible results.

  • Protein Crystallography: By preventing aggregation and promoting a homogenous conformational state, this compound might aid in the crystallization of challenging proteins.

Quantitative Data Summary

As the application of this compound as a protein chaperone is a novel area, the following tables are presented as templates for data presentation. Researchers can populate these tables with their experimental data to systematically evaluate the effect of this compound on the stability of their protein of interest.

Table 1: Effect of this compound on the Thermal Stability of Protein X as Determined by Differential Scanning Fluorimetry (DSF)

Concentration of this compound (µM)Melting Temperature (Tm) (°C)ΔTm (°C) (Compared to Control)
0 (Control)50.2 ± 0.30
1051.5 ± 0.4+1.3
5053.8 ± 0.2+3.6
10055.1 ± 0.5+4.9
20054.2 ± 0.6+4.0

Table 2: Prevention of Protein Y Aggregation by this compound Measured by Turbidity Assay

ConditionIncubation Time (hours)Turbidity at 340 nm (Absorbance Units)Percentage of Aggregation Inhibition
Protein Y alone (Control)00.05 ± 0.010%
240.85 ± 0.050%
Protein Y + 50 µM this compound00.04 ± 0.01-
240.25 ± 0.0370.6%
Protein Y + 100 µM this compound00.04 ± 0.01-
240.15 ± 0.0282.4%

Experimental Protocols

Protocol 1: Determination of Protein Thermal Stability using Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

This protocol outlines the procedure to measure the change in the melting temperature (Tm) of a protein in the presence of this compound. An increase in Tm indicates enhanced protein stability.

Materials:

  • Purified protein of interest

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound stock solution (e.g., 10 mM in a suitable solvent like DMSO or ethanol)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument with thermal ramping and fluorescence detection capabilities

  • 96-well PCR plates

Procedure:

  • Prepare the Master Mix: For each concentration of this compound to be tested, prepare a master mix containing the assay buffer, the protein of interest at a final concentration of 2-5 µM, and SYPRO Orange dye at a final dilution of 5x.

  • Aliquot Master Mix: Dispense the master mix into the wells of a 96-well PCR plate.

  • Add this compound: Add the appropriate volume of the this compound stock solution to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 µM). Ensure the final concentration of the solvent is constant across all wells. Include a solvent-only control.

  • Seal and Centrifuge: Seal the PCR plate and briefly centrifuge to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C with a heating rate of 1 °C/minute, acquiring fluorescence data at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum in the first derivative of the melting curve. Calculate the change in Tm (ΔTm) by subtracting the Tm of the control from the Tm of the samples containing this compound.

Protocol 2: Protein Aggregation Inhibition Assay (Turbidity Measurement)

This protocol assesses the ability of this compound to prevent stress-induced protein aggregation by measuring the turbidity of the solution.

Materials:

  • Purified protein of interest prone to aggregation

  • This compound stock solution

  • Assay buffer

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • Thermostatically controlled incubator or water bath

Procedure:

  • Prepare Samples: In separate microcentrifuge tubes or wells of a 96-well plate, prepare the protein solution at a concentration known to aggregate under stress. Add this compound to achieve the desired final concentrations. Include a control sample with no this compound.

  • Induce Aggregation: Induce protein aggregation using a suitable stressor, such as elevated temperature (e.g., incubate at 55 °C), chemical denaturant, or mechanical agitation.

  • Measure Initial Turbidity: Immediately after sample preparation (time 0), measure the absorbance of each sample at 340 nm.

  • Incubate and Monitor: Incubate the samples under the chosen stress conditions. At regular time intervals (e.g., every hour for 24 hours), remove the samples and measure the turbidity at 340 nm.

  • Data Analysis: Plot the turbidity (A340) as a function of time for each condition. The percentage of aggregation inhibition can be calculated using the following formula: % Inhibition = [1 - (Turbidity_sample / Turbidity_control)] * 100

Visualizations

G cluster_unfolded Unfolded/Misfolded Protein State cluster_chaperone This compound Interaction cluster_folded Native Protein State unfolded Partially Unfolded Protein (Exposed Hydrophobic Patches) aggregation Aggregation unfolded->aggregation Self-association ddg This compound (Amphiphilic Chaperone) unfolded->ddg Hydrophobic Interaction complex Protein-DDG Complex (Stabilized Intermediate) ddg->complex native Native Folded Protein (Stable and Functional) complex->native Favors Native Conformation

Caption: Hypothesized mechanism of this compound as a chemical chaperone.

G start Start: Prepare Protein and This compound Solutions prepare_mix Prepare Master Mix: Protein + SYPRO Orange + Buffer start->prepare_mix add_ddg Aliquot and Add This compound prepare_mix->add_ddg run_qpcr Run Thermal Melt in Real-Time PCR Instrument add_ddg->run_qpcr analyze_data Analyze Data: Determine Tm and ΔTm run_qpcr->analyze_data end End: Assess Protein Stability analyze_data->end

Caption: Workflow for Differential Scanning Fluorimetry (DSF) to test protein stability.

References

Application Notes and Protocols for Utilizing 1-O-Dodecylglycerol in Cell Membrane Disruption Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Dodecylglycerol (DDG) is a synthetic alkylglycerol, an ether lipid analog of the monoglyceride glycerol monolaurate (GML). Its ether linkage provides greater chemical and metabolic stability compared to the ester bond in GML, making it a valuable tool for investigating the biological effects of membrane-disrupting agents. DDG has demonstrated significant antimicrobial and antifungal properties, primarily attributed to its ability to perturb and remodel cell membranes.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to study cell membrane disruption, cytotoxicity, and the induction of apoptosis.

Mechanism of Action

This compound integrates into the phospholipid bilayer of cell membranes, leading to concentration-dependent morphological changes.[1] Unlike GML, which tends to induce membrane budding, DDG causes extensive membrane tubulation.[1] This disruption of membrane integrity can lead to increased permeability, leakage of cellular contents, and ultimately, cell death. In microorganisms, DDG has been shown to inhibit the biosynthesis of glycerolipids and lipoteichoic acid.[5] While the precise downstream signaling events in mammalian cells are still under investigation, the profound physical disruption of the membrane is hypothesized to trigger stress responses and apoptotic pathways.

Data Presentation

Antifungal Activity of this compound
Fungal SpeciesEC50 (µg/mL)Reference
Monilinia fructigena102[3]

Experimental Protocols

Protocol 1: Assessment of Cell Membrane Integrity - Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes into the surrounding culture medium.

Materials:

  • This compound (DDG) stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Target mammalian cell line

  • Complete cell culture medium

  • 96-well flat-bottom microtiter plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Prepare triplicate wells for each experimental condition.

  • Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the DDG stock solution in complete culture medium. Add 50 µL of the DDG dilutions to the respective wells to achieve the desired final concentrations. Include the following controls in triplicate:

    • Untreated Control (Spontaneous LDH release): Add 50 µL of culture medium with the same concentration of solvent used for the DDG stock.

    • Maximum LDH Release Control: Add 50 µL of the lysis buffer provided in the LDH assay kit.

    • Culture Medium Background Control: Wells containing only culture medium.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • LDH Assay:

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate the plate in the dark at room temperature for up to 30 minutes.

    • Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the culture medium background from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 2: Detection of Apoptosis - TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • This compound (DDG)

  • Target adherent or suspension cell line

  • Culture plates or chamber slides

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Commercially available TUNEL assay kit (with TdT enzyme and labeled dUTPs)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on chamber slides (for adherent cells) or in culture plates (for suspension cells) and treat with various concentrations of DDG for the desired time. Include positive (e.g., DNase I treatment) and negative (untreated) controls.

  • Fixation:

    • Adherent cells: Wash with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

    • Suspension cells: Centrifuge to pellet cells, wash with PBS, and resuspend in 4% PFA for 15-30 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Incubate the cells with permeabilization solution for 2-15 minutes on ice (for suspension cells) or at room temperature (for adherent cells).

  • Washing: Wash the cells twice with PBS.

  • TUNEL Staining:

    • Prepare the TUNEL reaction mixture according to the manufacturer's protocol by mixing the TdT enzyme and labeled dUTPs.

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1-2 hours, protected from light.

  • Washing: Wash the cells twice with PBS.

  • Counterstaining: Incubate the cells with DAPI or Hoechst stain for 5-15 minutes at room temperature to visualize the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Visualization: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (typically green or red, depending on the kit) co-localized with the nuclear stain.

Protocol 3: Analysis of Apoptotic Signaling Pathways - Western Blotting

Western blotting can be used to analyze the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

Materials:

  • This compound (DDG)

  • Target cell line

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with DDG for the desired time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Cell_Seeding Cell Seeding (96-well plate/Chamber slides) Incubation_24h 24h Incubation (37°C, 5% CO2) Cell_Seeding->Incubation_24h DDG_Treatment This compound Treatment Incubation_24h->DDG_Treatment LDH_Assay LDH Cytotoxicity Assay DDG_Treatment->LDH_Assay Membrane Disruption TUNEL_Assay TUNEL Assay (Apoptosis Detection) DDG_Treatment->TUNEL_Assay Apoptosis Induction Western_Blot Western Blot (Signaling Protein Analysis) DDG_Treatment->Western_Blot Protein Expression Changes

Caption: Experimental workflow for investigating cell membrane disruption using this compound.

Hypothesized_Signaling_Pathway cluster_PI3K_Akt PI3K/Akt Pathway (Survival) cluster_MAPK MAPK Pathway (Stress/Apoptosis) DDG This compound Membrane Cell Membrane Disruption Membrane Disruption (Tubulation, Increased Permeability) Membrane->Disruption inserts into Stress Cellular Stress Disruption->Stress PI3K PI3K Stress->PI3K inhibits? MAPK MAPK (e.g., JNK, p38) Stress->MAPK activates Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Akt->Apoptosis inhibits Apoptosis_Proteins Apoptosis-related Proteins MAPK->Apoptosis_Proteins Apoptosis_Proteins->Apoptosis

Caption: Hypothesized signaling pathways affected by this compound-induced membrane disruption.

Disclaimer

The information provided in this document is intended for research purposes only. The experimental protocols are provided as a guide and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the user to ensure that all laboratory procedures are performed in a safe and compliant manner.

References

Troubleshooting & Optimization

Technical Support Center: 1-O-Dodecylglycerol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis and purification of 1-O-Dodecylglycerol. It is intended for researchers, scientists, and drug development professionals familiar with standard organic synthesis techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is a two-step process. First, a Williamson ether synthesis is performed between solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) and dodecyl bromide to form the protected intermediate, 1-O-dodecyl-2,3-isopropylideneglycerol. This is followed by the acidic deprotection of the isopropylidene group to yield this compound.

Q2: What are the critical parameters for the Williamson ether synthesis step?

A2: Key parameters include the choice of a strong base (e.g., sodium hydride or potassium hydroxide) to deprotonate the alcohol of solketal, an appropriate polar aprotic solvent (e.g., DMF or THF), and reaction temperature. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial when using hydroxide bases.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A developing system of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) can be used to separate the starting materials (solketal and dodecyl bromide) from the less polar product, 1-O-dodecyl-2,3-isopropylideneglycerol.

Q4: What are the common impurities I might encounter?

A4: Common impurities include unreacted dodecyl bromide, unreacted solketal, and potential side products such as dodecene (from elimination of dodecyl bromide) and a di-ether byproduct (1,3-di-O-dodecylglycerol).

Q5: How is the final product, this compound, typically purified?

A5: Purification is most commonly achieved by silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is effective in separating the desired product from any remaining impurities.

Experimental Protocols

Synthesis of 1-O-dodecyl-2,3-isopropylideneglycerol (Protected Intermediate)
  • Reaction Setup: To a solution of solketal (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add dodecyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (hexane:ethyl acetate 8:2 v/v). The product spot should appear at a higher Rf value than the solketal spot.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Deprotection of 1-O-dodecyl-2,3-isopropylideneglycerol
  • Acidic Hydrolysis: Dissolve the crude protected intermediate in a mixture of methanol and water (e.g., 9:1 v/v).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA).

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the deprotection by TLC (hexane:ethyl acetate 1:1 v/v). The product, this compound, will have a much lower Rf value than the starting material.

  • Work-up: Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

Purification by Column Chromatography
  • Column Packing: Pack a silica gel column using a slurry of silica in hexane.

  • Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50-60%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Data Presentation

ParameterSynthesis of Protected IntermediateDeprotectionPurification
Expected Yield 85-95%>90%>80% (post-chromatography)
TLC Mobile Phase Hexane:Ethyl Acetate (8:2)Hexane:Ethyl Acetate (1:1)Gradient: Hexane/Ethyl Acetate
Expected Rf (Product) ~0.6~0.3Varies with eluent
Purity (post-step) 80-90%85-95%>98%

Troubleshooting Guide

Observed Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion in the first step (etherification) 1. Incomplete deprotonation of solketal. 2. Inactive dodecyl bromide. 3. Insufficient reaction time or temperature.1. Ensure NaH is fresh and the reaction is anhydrous. 2. Check the purity of dodecyl bromide. 3. Increase reaction time or gently heat the reaction (e.g., to 40-50 °C).
Presence of multiple spots on TLC after etherification 1. Unreacted starting materials. 2. Formation of dodecene via elimination. 3. Formation of di-ether byproduct.1. Drive the reaction to completion (see above). 2. Use a less hindered base or lower the reaction temperature. 3. Use a slight excess of solketal. The byproduct can be removed during chromatography.
Incomplete deprotection 1. Insufficient acid catalyst. 2. Insufficient reaction time.1. Add a small amount of additional acid. 2. Extend the reaction time and continue monitoring by TLC.
Product is an oil instead of a solid Presence of impurities.Purify thoroughly by column chromatography. Pure this compound is a solid at room temperature.
Difficulty in separating product from impurities by column chromatography Inappropriate solvent system.Optimize the eluent system using TLC. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may be required.

Visualizations

Synthesis_Workflow cluster_synthesis Step 1: Williamson Ether Synthesis cluster_deprotection Step 2: Deprotection cluster_purification Step 3: Purification A Solketal + NaH in DMF B Add Dodecyl Bromide A->B C Reaction (RT, 12-24h) B->C D Work-up & Extraction C->D E Crude Protected Intermediate D->E F Crude Intermediate in MeOH/H2O E->F G Add Acid Catalyst (HCl/PTSA) F->G H Reaction (RT, 2-4h) G->H I Neutralization & Extraction H->I J Crude this compound I->J K Column Chromatography J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_etherification Etherification Issues cluster_deprotection Deprotection Issues cluster_purification Purification Issues cluster_solutions Solutions Start Problem Encountered LowYield Low Yield / No Reaction Start->LowYield MultipleSpots Multiple Spots on TLC Start->MultipleSpots IncompleteDeprotection Incomplete Deprotection Start->IncompleteDeprotection OilyProduct Product is an Oil Start->OilyProduct PoorSeparation Poor Separation Start->PoorSeparation Sol1 Check Reagents & Conditions LowYield->Sol1 Sol2 Optimize Reaction Time/Temp LowYield->Sol2 Sol3 Adjust Base/Temperature MultipleSpots->Sol3 Sol4 Purify by Chromatography MultipleSpots->Sol4 Sol5 Add More Acid/Time IncompleteDeprotection->Sol5 OilyProduct->Sol4 Sol6 Optimize Eluent PoorSeparation->Sol6

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Optimizing 1-O-Dodecylglycerol's Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of 1-O-Dodecylglycerol in antibacterial experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antibacterial mechanism?

A1: this compound (DDG) is a synthetic alkylglycerol. Its primary antibacterial mechanism involves the stimulation of bacterial autolysins, which are enzymes that break down the cell wall, leading to cell lysis. Additionally, DDG can disrupt the bacterial cell membrane, further compromising cell integrity.

Q2: Which types of bacteria are most susceptible to this compound?

A2: Gram-positive bacteria are generally more susceptible to this compound than Gram-negative bacteria.[1][2] This is attributed to the structural differences in their cell walls.

Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound?

A3: The MIC values for this compound can vary depending on the bacterial species and the specific experimental conditions. For instance, the MIC for Streptococcus faecium ATCC 9790 has been reported to be 4 µg/mL.[1] For Staphylococcus aureus, an inhibition of 73.3% has been observed at a concentration of 25 µg/mL.[2]

Q4: How does the activity of this compound compare to similar compounds like monolaurin (GML)?

A4: this compound has been shown to have a lower MIC (4 µg/mL) compared to monolaurin (9 µg/mL) against Streptococcus faecium ATCC 9790, suggesting greater potency.[1]

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacteria

Bacterial SpeciesStrainMIC (µg/mL)Notes
Streptococcus faeciumATCC 97904Gram-positive
Staphylococcus aureusN/A>2573.3% inhibition at 25 µg/mL. Gram-positive.
Escherichia coliN/A>800Gram-negative.[2]

Note: Data is limited and further research is required to establish a comprehensive MIC profile for a wider range of bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • This compound (DDG)

  • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO, Ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of DDG in a suitable solvent at a high concentration (e.g., 10 mg/mL). Due to the lipophilic nature of DDG, a solvent such as DMSO or ethanol is recommended.

  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the DDG stock solution to the first well to achieve the desired starting concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A well containing only the growth medium and the bacterial inoculum (no DDG).

    • Negative Control: A well containing only the growth medium (no bacteria or DDG).

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve DDG and the bacterial inoculum, to ensure the solvent itself does not inhibit bacterial growth.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of DDG at which there is no visible growth (turbidity) of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of DDG that results in a 99.9% reduction in the initial bacterial inoculum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination stock Prepare DDG Stock Solution serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution inoculum Prepare Bacterial Inoculum inoculate_plate Inoculate Plate inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate (16-20h, 37°C) inoculate_plate->incubate_mic read_mic Read MIC (Visual Inspection) incubate_mic->read_mic plate_mbc Plate from Clear Wells on Agar read_mic->plate_mbc Select clear wells incubate_mbc Incubate (18-24h, 37°C) plate_mbc->incubate_mbc read_mbc Read MBC (Colony Count) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Mechanism_of_Action DDG This compound (DDG) Membrane Bacterial Cell Membrane DDG->Membrane Autolysin Autolysin Activation Membrane->Autolysin Disruption Membrane Disruption Membrane->Disruption CellWall Cell Wall Degradation Autolysin->CellWall Lysis Cell Lysis & Death CellWall->Lysis Disruption->Lysis

Caption: Antibacterial Mechanism of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in media Low solubility of the compound in aqueous media.- Dissolve the stock solution in a solvent like DMSO or ethanol. Ensure the final solvent concentration in the assay is low (typically ≤1%) and does not affect bacterial growth (run a solvent control). - Consider using a non-ionic surfactant like Tween 80 (e.g., at a final concentration of 0.002%) in the growth medium to improve solubility.[3] Always include a surfactant control to check for any intrinsic antibacterial activity.
Inconsistent MIC results - Inaccurate pipetting during serial dilutions. - Variation in inoculum size. - Adsorption of the lipophilic compound to plastic surfaces of the microtiter plate.- Use calibrated pipettes and ensure proper mixing at each dilution step. - Standardize the inoculum preparation using a McFarland standard. - The addition of a surfactant like Tween 80 can help prevent adsorption to plastic.
No inhibition of bacterial growth observed - The concentration range tested is too low. - The bacterial strain is resistant to this compound. - Inactivation of the compound by components in the media.- Test a wider and higher range of concentrations. - Confirm the susceptibility of the bacterial strain with a known sensitive control strain. - Use a standard, recommended medium like Mueller-Hinton Broth.
Solvent control shows inhibition of bacterial growth The concentration of the solvent (e.g., DMSO, ethanol) is too high and is toxic to the bacteria.- Reduce the final concentration of the solvent in the wells to a non-inhibitory level (typically ≤1%). - Prepare a more concentrated stock solution of this compound to minimize the volume of solvent added to the assay.

References

Navigating the Challenges of Protein Crystallization with 1-O-Dodecylglycerol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 1-O-Dodecylglycerol in their protein crystallization experiments, this technical support center offers a centralized resource for troubleshooting common issues and frequently asked questions. This guide aims to provide direct, actionable advice to overcome challenges encountered during the crystallization process.

While this compound is a valuable non-ionic detergent for the crystallization of membrane proteins, its successful application often requires careful optimization of experimental conditions. This resource addresses key considerations from solubility and concentration to phase separation and crystal quality.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to protein crystallization?

Understanding the fundamental properties of this compound is crucial for designing and troubleshooting crystallization experiments. Key parameters include:

PropertyValueReference
Molecular Formula C15H32O3[1][2]
Molecular Weight 260.4 g/mol [1][2]
Melting Point 48-50 °C[3]
Solubility Soluble in Methanol, Slightly Soluble in Chloroform[2][3]
Critical Micelle Concentration (CMC) Currently, a definitive CMC value in typical aqueous protein crystallization buffers is not well-documented in publicly available literature. The CMC is a critical parameter that is highly dependent on factors such as temperature, pH, and the presence of salts and other additives.[4][5] It is strongly recommended to determine the CMC empirically under your specific experimental conditions.
Aggregation Number The aggregation number, which defines the number of detergent molecules in a micelle, is also not readily available in the literature for this compound. This parameter is influenced by the same factors that affect the CMC.

Q2: How do I prepare a stock solution of this compound?

Given its solubility properties, a stock solution of this compound can be prepared by dissolving it in methanol.[2][6] It is essential to ensure the detergent is fully dissolved before adding it to your protein solution. When introducing the detergent to your aqueous protein buffer, be mindful of potential precipitation and ensure the final concentration remains below its solubility limit in that specific buffer.

Q3: At what concentration should I screen this compound for initial crystallization trials?

Without a known CMC, a rational approach is to screen a range of concentrations. A common starting point for non-ionic detergents is to screen at, above, and below the estimated CMC. Since the CMC for this compound is not established, a broader screen is recommended. Consider starting with a concentration range from 0.5 to 5 times the concentration of other alkyl glycerol ethers with similar chain lengths, if known, and adjust based on initial results.

Troubleshooting Guide

This section addresses specific problems that may arise during protein crystallization experiments using this compound.

Problem 1: My protein precipitates immediately upon addition of this compound.

  • Possible Cause: The concentration of this compound is too high, or the detergent is not fully solubilized in the buffer.

  • Troubleshooting Steps:

    • Verify Solubility: Ensure the detergent is completely dissolved in your buffer before adding it to the protein. Gentle warming (below the protein's denaturation temperature) may aid dissolution.

    • Decrease Detergent Concentration: Titrate the concentration of this compound downwards in your screening conditions.

    • Stepwise Addition: Add the detergent solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations.

    • Buffer Optimization: The solubility of both the protein and the detergent can be influenced by buffer components. Consider screening different pH values and salt concentrations.[7]

Problem 2: I am observing phase separation in my crystallization drops.

  • Possible Cause: The combination of this compound with certain precipitants (e.g., high concentrations of salts or polyethylene glycols (PEGs)) can lead to liquid-liquid phase separation.[8] This can sometimes be beneficial for crystallization but often hinders the formation of well-ordered crystals.

  • Troubleshooting Steps:

    • Adjust Precipitant Concentration: Lower the concentration of the precipitant in the crystallization condition.

    • Vary Detergent Concentration: Both increasing and decreasing the detergent concentration can sometimes move the condition out of the phase separation zone.

    • Change Precipitant Type: If phase separation persists, consider using a different class of precipitant.

    • Temperature Variation: Incubating the crystallization plates at a different temperature can alter the phase diagram of the solution.

Problem 3: I am getting amorphous precipitate or poorly formed crystals.

  • Possible Cause: The rate of nucleation is too high, or the protein-detergent micelles are not forming optimal crystal contacts.

  • Troubleshooting Steps:

    • Optimize Detergent Concentration: Fine-tune the concentration of this compound around the initial hit conditions.

    • Additive Screens: The addition of small molecules or other detergents in small quantities can sometimes improve crystal packing.

    • Control Nucleation: Techniques like micro-seeding or varying the protein-to-precipitant ratio in the drop can help control the nucleation process.

    • Glycerol as an Additive: While this compound has a glycerol headgroup, the addition of free glycerol to the crystallization solution can sometimes improve protein solubility and crystal quality. However, it can also act as an anti-nucleation agent, so it should be screened at various concentrations.[1][9][10]

Experimental Protocols

Protocol 1: Basic Vapor Diffusion Crystallization with this compound

This protocol outlines a general procedure for setting up a sitting drop vapor diffusion experiment.

  • Protein Preparation: Purify the membrane protein of interest and exchange it into a buffer containing this compound at a concentration determined to be optimal for protein stability and monodispersity. A common practice is to use a detergent concentration 1-2 times the CMC during purification; however, since the CMC is unknown, empirical determination of the optimal concentration is necessary.[8] The final protein concentration for crystallization trials should typically be in the range of 5-20 mg/mL.

  • Crystallization Screen Setup:

    • Pipette 100 µL of the crystallization screen solution into the reservoir of a 96-well sitting drop plate.

    • In the drop well, mix 1 µL of the protein-detergent complex with 1 µL of the reservoir solution.

    • Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Monitoring: Regularly inspect the drops for crystal growth over several weeks using a microscope.

Visualizing Experimental Logic

The following diagrams illustrate the logical workflows for troubleshooting common issues in protein crystallization with this compound.

Caption: Troubleshooting workflow for protein precipitation.

Troubleshooting_Phase_Separation Start Phase Separation Observed Adjust_Precipitant Adjust Precipitant Concentration Start->Adjust_Precipitant Vary_Detergent Vary this compound Concentration Adjust_Precipitant->Vary_Detergent Change_Precipitant Change Precipitant Type Vary_Detergent->Change_Precipitant Change_Temp Change Incubation Temperature Change_Precipitant->Change_Temp Outcome Observe for Crystal Formation Change_Temp->Outcome

References

Adjusting pH and buffer conditions for 1-O-Dodecylglycerol stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on adjusting pH and buffer conditions to ensure the stability of 1-O-Dodecylglycerol for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a monoalkyl glycerol ether, a type of lipid where the dodecyl group is attached to the glycerol backbone via an ether linkage. This structure is of interest in pharmaceutical and cosmetic formulations.[1] Stability is crucial as degradation can lead to loss of efficacy, altered bioavailability, and the formation of potentially harmful byproducts.

Q2: How does pH affect the stability of this compound?

A2: The ether linkage in this compound is significantly more resistant to hydrolysis than the ester linkages found in many other lipids, especially under neutral to alkaline conditions. However, under strongly acidic conditions, the ether bond can undergo hydrolysis, leading to the degradation of the molecule. Therefore, maintaining a pH in the neutral to slightly alkaline range is generally recommended for optimal stability.

Q3: What are the primary degradation pathways for this compound?

A3: The primary chemical degradation pathway for this compound is acid-catalyzed hydrolysis of the ether bond. Oxidative degradation can also occur, particularly if the compound is exposed to light, high temperatures, or reactive oxygen species.

Q4: Which buffer systems are recommended for formulations containing this compound?

A4: The choice of buffer depends on the desired pH range for the formulation. Phosphate, citrate, and Tris buffers are commonly used in pharmaceutical preparations and can be suitable for this compound. It is essential to select a buffer system that is effective in the target pH range and compatible with other formulation components.

Q5: How can I monitor the stability of my this compound formulation?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended for monitoring the concentration of this compound and detecting any degradation products over time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation or cloudiness in the formulation. Poor solubility of this compound in the aqueous buffer.Increase the concentration of a suitable solubilizing agent (e.g., a non-ionic surfactant). Ensure the pH of the buffer is optimal for solubility.
Decrease in the concentration of this compound over time. Chemical degradation due to inappropriate pH or oxidation.Adjust the pH of the formulation to a neutral or slightly alkaline range. Protect the formulation from light and store at recommended temperatures. Consider adding an antioxidant.
Appearance of unknown peaks in the HPLC chromatogram. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the specificity of the analytical method.
Inconsistent results between stability batches. Variability in formulation preparation or storage conditions.Standardize the formulation protocol and ensure consistent storage conditions (temperature, humidity, light exposure).

Data Presentation

Table 1: Recommended Buffer Systems for this compound Formulations

Buffer SystemEffective pH RangeTypical Concentration RangeNotes
Phosphate Buffer6.0 - 8.010 - 100 mMVersatile and commonly used.
Citrate Buffer2.5 - 6.510 - 50 mMUse with caution at higher concentrations in injectables due to potential for pain on injection.
Acetate Buffer3.6 - 5.610 - 100 mMSuitable for mildly acidic formulations.
Tris Buffer7.0 - 9.020 - 100 mMOften used in biological applications.

Table 2: Hypothetical Stability Data for this compound at 40°C

pHBuffer System (50 mM)Degradation Rate (% per week)
3.0Citrate5.2
5.0Acetate1.5
7.4Phosphate< 0.5
9.0Tris< 0.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC grade methanol and water

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 10 to 200 µg/mL.

  • Sample Preparation: Dilute the samples from the stability study (Protocol 1) to an appropriate concentration with the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions. Assess the purity of the this compound peak in the stressed samples to ensure the method is stability-indicating.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability start Stability Issue Identified check_pH Is the formulation pH in the optimal range (neutral to slightly alkaline)? start->check_pH adjust_pH Adjust pH using a suitable buffer system. check_pH->adjust_pH No check_solubility Is the compound fully dissolved? check_pH->check_solubility Yes adjust_pH->check_solubility add_solubilizer Incorporate a solubilizing agent. check_solubility->add_solubilizer No check_storage Are storage conditions appropriate (protected from light, controlled temperature)? check_solubility->check_storage Yes add_solubilizer->check_storage adjust_storage Modify storage conditions. check_storage->adjust_storage No reanalyze Re-analyze for stability. check_storage->reanalyze Yes adjust_storage->reanalyze

Caption: Troubleshooting workflow for this compound stability issues.

Stability_Testing_Workflow Experimental Workflow for Stability Testing start Prepare this compound Formulation forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidation, Heat) start->forced_degradation develop_hplc Develop Stability-Indicating HPLC Method start->develop_hplc forced_degradation->develop_hplc validate_method Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) develop_hplc->validate_method stability_study Initiate Long-Term Stability Study validate_method->stability_study analyze_samples Analyze Samples at Predetermined Time Points stability_study->analyze_samples evaluate_data Evaluate Stability Data analyze_samples->evaluate_data

Caption: Workflow for assessing the stability of this compound.

References

Troubleshooting inconsistent results in 1-O-Dodecylglycerol antimicrobial assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Dodecylglycerol in antimicrobial assays. Inconsistent results in these assays are often linked to the lipophilic nature of the compound. This guide offers solutions to common problems to ensure reliable and reproducible data.

Troubleshooting Guide: Inconsistent Results

Difficulties in obtaining consistent results in this compound antimicrobial assays frequently stem from its physicochemical properties. Below are common issues and their solutions.

Problem Potential Cause Recommended Solution
High variability in Minimum Inhibitory Concentration (MIC) values between experiments. Poor solubility and inconsistent dispersion of this compound in aqueous broth. The compound may precipitate or form micelles, leading to non-uniform exposure of the microorganisms.1. Use of a Co-Solvent: Dissolve the stock solution of this compound in a minimal amount of dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the assay does not exceed 1-2%, as higher concentrations can inhibit bacterial growth.[1][2] Always include a solvent control to account for any effects of the solvent on microbial growth. 2. Incorporate a Surfactant: Add a non-ionic surfactant, such as Tween 80, at a low concentration (e.g., 0.002%) to the broth medium to improve the dispersion of the lipophilic compound. A surfactant control is essential to ensure it does not have intrinsic antimicrobial activity at the concentration used.
No antimicrobial activity observed, or results are not dose-dependent. Adsorption of this compound to plastic surfaces of microtiter plates. Lipophilic compounds can bind to the walls of the wells, reducing the effective concentration available to interact with the microorganisms.1. Use Low-Binding Plates: Utilize microtiter plates with low-binding surfaces. 2. Pre-treatment of Plates: Pre-coat the wells with a sterile, inert protein like bovine serum albumin (BSA) to block non-specific binding sites. 3. Inclusion of a Surfactant: As mentioned above, a surfactant can also help to keep the compound in suspension and reduce its interaction with the plastic.
Contamination in control wells. Contamination of stock solutions or during plate preparation. Solvents like DMSO can sometimes become contaminated, or sterile technique may be compromised.1. Filter-Sterilize Stock Solutions: After dissolving this compound in the chosen solvent, sterilize the stock solution by passing it through a 0.22 µm filter. 2. Strict Aseptic Technique: Ensure all manipulations are performed in a sterile environment, such as a laminar flow hood.
Unexpected bacterial growth at high concentrations of this compound. Micelle formation at concentrations above the Critical Micelle Concentration (CMC). When micelles form, the bioavailability of the compound may decrease as it is sequestered within the micellar core, reducing its interaction with the bacteria.1. Determine the CMC: If possible, determine the CMC of this compound in your specific test medium. 2. Test a Wider Concentration Range: Ensure your dilution series extends well below the suspected CMC to observe the true dose-dependent inhibitory effects. 3. Visual Inspection: Carefully inspect the wells for turbidity that may indicate compound precipitation or micelle formation, in addition to bacterial growth.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for this compound?

A1: The primary mechanism is the disruption of the bacterial cell membrane. As an amphiphilic molecule, this compound inserts into the lipid bilayer, altering its fluidity and integrity. This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[2] Studies have shown that this can manifest as extensive membrane tubulation.[2]

Q2: Why are Gram-positive bacteria generally more susceptible to this compound than Gram-negative bacteria?

A2: The outer membrane of Gram-negative bacteria, composed of lipopolysaccharide (LPS), acts as an additional barrier, limiting the access of lipophilic compounds like this compound to the inner cytoplasmic membrane. Gram-positive bacteria lack this outer membrane, making their peptidoglycan layer and cytoplasmic membrane more directly accessible.

Q3: Can the solvent I use to dissolve this compound affect the MIC results?

A3: Yes, absolutely. Solvents like DMSO and ethanol can have their own inhibitory effects on bacterial growth, typically at concentrations above 2-5%.[1] It is crucial to keep the final solvent concentration low and consistent across all wells, and to include a solvent-only control to assess its impact on the tested microorganisms.

Q4: How can I differentiate between turbidity caused by bacterial growth and turbidity from the precipitation of this compound?

A4: This can be challenging. Here are a few approaches:

  • Visual Inspection: Bacterial growth often appears as a diffuse turbidity or a distinct cell pellet at the bottom of the well after incubation. Compound precipitation may look more crystalline or like an oily film.

  • Microscopy: A small sample from the well can be examined under a microscope to confirm the presence or absence of bacterial cells.

  • Plating: A sample from the well can be plated on agar to determine if viable bacteria are present.

  • Use of a Growth Indicator: Incorporating a redox indicator like resazurin or TTC (2,3,5-triphenyltetrazolium chloride) can help. A color change indicates metabolic activity and, therefore, bacterial growth.

Q5: What are some typical MIC values for this compound?

A5: MIC values can vary depending on the microbial species and the specific assay conditions. For instance, against various strains of Staphylococcus aureus, concentrations ranging from 0 to 500 μg/ml have been tested to show antimicrobial effects.[3] Against the fungus Monilinia fructigena, an EC50 value of 102 μg/mL has been reported.[4] It is essential to determine the MIC under your own standardized laboratory conditions.

Quantitative Data Summary

The following table summarizes reported antimicrobial activity of this compound and related compounds.

CompoundMicroorganismAssay TypeResult (Concentration)Reference
This compound (AKG-2)Monilinia fructigenaAntifungal ActivityEC50: 102 µg/mL[4]
This compound (DDG)Staphylococcus aureus (54 clinical isolates)Antimicrobial SusceptibilityEffective at 0 to 500 µg/mL[3]

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is adapted for lipophilic compounds and follows general CLSI guidelines.

1. Preparation of Materials:

  • This compound
  • Dimethyl sulfoxide (DMSO, sterile)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well, low-binding microtiter plates
  • Bacterial culture in logarithmic growth phase
  • 0.5 McFarland turbidity standard
  • Sterile tubes and pipettes

2. Preparation of this compound Stock Solution: a. Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). b. Further dilute this stock solution in CAMHB to create the starting concentration for the serial dilution, ensuring the DMSO concentration in this starting solution does not exceed 4%.

3. Inoculum Preparation: a. From a fresh agar plate, pick several colonies of the test microorganism and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

4. Assay Plate Setup: a. Add 100 µL of CAMHB to all wells of the 96-well plate. b. Add 100 µL of the starting this compound solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the growth control (broth and inoculum only). e. The twelfth column will serve as the sterility control (broth only) and a solvent control (broth with the highest concentration of DMSO used in the assay).

5. Inoculation: a. Add 10 µL of the prepared bacterial inoculum (from step 3b) to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.

6. Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

7. Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock in DMSO dilution Perform Serial Dilutions in 96-well Plate stock->dilution inoculum Prepare Bacterial Inoculum inoculate Inoculate Wells inoculum->inoculate dilution->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_mic Read MIC (Visual or OD600) incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_compound cluster_effects Cellular Effects lipid_bilayer Lipid Bilayer disruption Membrane Disruption & Increased Permeability lipid_bilayer->disruption membrane_proteins Membrane Proteins ddg This compound (DDG) ddg->lipid_bilayer Insertion tubulation Membrane Tubulation disruption->tubulation leakage Leakage of Cytoplasmic Contents disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of this compound action.

References

Technical Support Center: Optimizing 1-O-Dodecylglycerol-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating and optimizing 1-O-Dodecylglycerol-based lipid nanoparticles (LNPs). The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in an LNP formulation?

A1: this compound is a monoglyceride that can function as a "helper lipid" in LNP formulations. Helper lipids are crucial components that contribute to the overall stability and delivery efficiency of the nanoparticles.[1][2] They work in conjunction with ionizable or cationic lipids, cholesterol, and PEGylated lipids to form a stable particle that can effectively encapsulate and deliver a payload, such as mRNA or siRNA.[1][3] Specifically, helper lipids can influence the structural integrity of the LNP and facilitate the release of the cargo from the endosome into the cytoplasm, a critical step for therapeutic effect.[1][2]

Q2: What are the key parameters to consider when characterizing this compound-based LNPs?

A2: The critical quality attributes for these LNPs are similar to other formulations and include:

  • Particle Size and Polydispersity Index (PDI): These affect the biodistribution and cellular uptake of the LNPs.

  • Zeta Potential: This measurement of surface charge influences particle stability and interaction with cell membranes.

  • Encapsulation Efficiency: This determines the percentage of the therapeutic payload successfully loaded into the LNPs.

  • Stability: The ability of the LNPs to maintain their physicochemical properties over time and under various storage conditions is crucial for their therapeutic viability.

Q3: Can this compound be used as a substitute for other helper lipids like DOPE or DSPC?

A3: Yes, studies have shown that non-phospholipid helper lipids, including monoglycerides like this compound, can be used in LNP formulations.[4] One study found that monoglycerides with various carbon chain lengths (C14 to C18) were effective in mediating mRNA transfection.[4] The choice of helper lipid can significantly impact the transfection efficiency and potentially the organ-specific targeting of the LNPs.[4] Therefore, while this compound can be a viable alternative, empirical optimization is necessary to determine the best-performing formulation for a specific application.[1]

Troubleshooting Guide

Q4: My this compound-based LNPs are too large or have a high Polydispersity Index (PDI). What are the possible causes and solutions?

A4:

  • Potential Cause 1: Inefficient Mixing: The self-assembly of LNPs is highly dependent on the rate and efficiency of mixing the lipid-ethanol phase with the aqueous nucleic acid phase.

    • Solution: If using a microfluidic system, ensure the total flow rate and flow rate ratio are optimized. Higher flow rates generally lead to smaller and more uniform particles. For manual methods like ethanol injection, ensure rapid and consistent addition of the lipid phase to the aqueous phase under vigorous stirring.

  • Potential Cause 2: Suboptimal Lipid Ratios: The proportion of this compound and other lipids (ionizable lipid, cholesterol, PEG-lipid) is critical. An imbalance can lead to particle aggregation.

    • Solution: Systematically vary the molar ratio of this compound. You may also need to adjust the cholesterol and PEG-lipid content, as these also play a significant role in stabilizing the nanoparticles.

  • Potential Cause 3: Poor Lipid Quality or Solubility: The purity of this compound and other lipid components is important. Impurities or incomplete solubilization in the ethanol phase can lead to larger, more heterogeneous particles.

    • Solution: Ensure all lipids are of high purity and are fully dissolved in ethanol before mixing. Gentle heating may be required for some lipids to achieve complete solubilization.[5]

Q5: The encapsulation efficiency of my therapeutic payload is low. How can I improve it?

A5:

  • Potential Cause 1: Incorrect N:P Ratio: The ratio of the nitrogen atoms in the ionizable/cationic lipid to the phosphate groups in the nucleic acid (N:P ratio) is a key determinant of encapsulation efficiency.

    • Solution: Optimize the N:P ratio. This is often a good starting point for improving payload loading.

  • Potential Cause 2: pH of the Aqueous Buffer: The pH of the aqueous buffer in which the nucleic acid is dissolved is crucial for the protonation of the ionizable lipid, which drives the electrostatic interaction with the negatively charged payload.

    • Solution: Ensure the pH of your aqueous buffer (e.g., citrate or acetate buffer) is sufficiently low (typically pH 3-5) to ensure the ionizable lipid is positively charged.

  • Potential Cause 3: Role of this compound: The interaction between the helper lipid and other components can influence the core structure of the LNP where the payload is encapsulated.

    • Solution: As you optimize the formulation, varying the concentration of this compound may also impact encapsulation efficiency. It is advisable to measure this parameter as you adjust the lipid ratios.

Q6: My LNPs are aggregating or showing instability during storage. What can I do?

A6:

  • Potential Cause 1: Insufficient PEGylation: The PEG-lipid provides a hydrophilic shield that prevents aggregation.

    • Solution: Increase the molar percentage of the PEG-lipid in your formulation. However, be aware that excessive PEGylation can sometimes hinder cellular uptake and endosomal escape.

  • Potential Cause 2: Inappropriate Storage Conditions: LNPs can be sensitive to temperature and freeze-thaw cycles.

    • Solution: Store LNPs at a recommended temperature, typically 4°C for short-term and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. The use of cryoprotectants may be necessary for frozen storage.

  • Potential Cause 3: Suboptimal Helper Lipid Concentration: The choice and concentration of the helper lipid, in this case this compound, contributes to the overall stability of the particle.

    • Solution: Re-evaluate the molar ratio of this compound in your formulation to find a balance that promotes stability without compromising other critical attributes.

Data Presentation

Table 1: Expected Impact of Formulation Variables on LNP Properties

Parameter VariedExpected Impact on Particle SizeExpected Impact on PDIExpected Impact on Encapsulation EfficiencyNotes
Increasing Total Flow Rate (Microfluidics) DecreaseDecreaseGenerally MinorHigher flow rates promote more rapid and uniform mixing.
Increasing N:P Ratio Minor/VariableMinor/VariableIncrease (up to a point)Optimizing this ratio is crucial for efficient payload loading.
Increasing PEG-Lipid % DecreaseDecreaseMinor/VariableCan improve stability but may hinder cellular uptake if too high.
Varying this compound % VariableVariableVariableRequires empirical optimization. The choice of monoglyceride can impact transfection efficiency.[4]
pH of Aqueous Buffer MinorMinorSignificant ImpactLower pH (3-5) is critical for protonating the ionizable lipid.

Experimental Protocols

Protocol 1: Formulation of this compound-based LNPs via Microfluidics

  • Preparation of Lipid Stock Solution (Ethanol Phase):

    • Dissolve the ionizable lipid, this compound, cholesterol, and PEG-lipid in 100% ethanol to the desired molar ratios.

    • Gently warm the solution (e.g., to 60-65°C) if necessary to ensure all lipids are fully dissolved.[5] Keep the cholesterol-containing solution warm (>37°C) to maintain solubility.[5]

    • Vortex the solution to ensure homogeneity.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dilute the mRNA or siRNA payload to the desired concentration in an acidic buffer (e.g., 25-50 mM sodium acetate or sodium citrate, pH 4-5).

    • Ensure all solutions and equipment are RNase-free.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.

    • Set the desired total flow rate and flow rate ratio (typically 3:1 aqueous to ethanol phase).

    • Initiate mixing. The LNPs will self-assemble as the two streams combine in the microfluidic cartridge.

  • Purification and Buffer Exchange:

    • Collect the LNP solution.

    • Dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and acidic buffer. This can be done using dialysis cassettes or through tangential flow filtration for larger volumes.

Protocol 2: Characterization of LNP Size, PDI, and Zeta Potential

  • Sample Preparation: Dilute the purified LNP suspension in an appropriate buffer (e.g., PBS for size and PDI, or deionized water for zeta potential) to a suitable concentration for measurement.

  • Dynamic Light Scattering (DLS) Measurement:

    • Use a DLS instrument to measure the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI).

    • Perform the measurement at a controlled temperature (e.g., 25°C).

    • Ensure the sample is properly equilibrated before measurement.

  • Zeta Potential Measurement:

    • Use the same instrument or a dedicated zeta potential analyzer to measure the surface charge of the LNPs.

    • This is typically done in a low ionic strength medium to obtain an accurate reading.

Protocol 3: Determination of Encapsulation Efficiency (RiboGreen Assay)

  • Prepare a Standard Curve: Create a standard curve of the nucleic acid payload at known concentrations.

  • Measure Free Nucleic Acid:

    • Dilute an aliquot of the LNP suspension in a buffer compatible with the RiboGreen reagent.

    • Add the RiboGreen reagent, which fluoresces upon binding to nucleic acids.

    • Measure the fluorescence to determine the concentration of unencapsulated (free) nucleic acid.

  • Measure Total Nucleic Acid:

    • Take another aliquot of the LNP suspension and disrupt the particles using a detergent (e.g., Triton X-100) to release the encapsulated payload.

    • Add the RiboGreen reagent and measure the fluorescence to determine the total concentration of nucleic acid.

  • Calculate Encapsulation Efficiency:

    • Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Downstream Processing cluster_characterization Quality Control Lipid_Stock Prepare Lipid Stock (Ionizable Lipid, this compound, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing NA_Solution Prepare Nucleic Acid Solution (mRNA/siRNA in Acidic Buffer) NA_Solution->Microfluidic_Mixing Dialysis Dialysis / TFF (Buffer Exchange to PBS) Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm filter) Dialysis->Sterile_Filtration Characterization Characterization: - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency Sterile_Filtration->Characterization

Caption: Experimental workflow for LNP formulation and characterization.

LNP_Uptake_and_Escape cluster_extracellular Extracellular Space cluster_cellular Cellular Environment LNP LNP Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis 1. Binding & Internalization Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome 2. Maturation & Acidification Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Degradation Pathway Cytoplasm Cytoplasm Late_Endosome->Cytoplasm 3. Endosomal Escape (Ionizable Lipid Protonation) Translation mRNA Translation (Protein Expression) Cytoplasm->Translation

References

How to address cytotoxicity of 1-O-Dodecylglycerol in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Dodecylglycerol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity of this compound?

A1: this compound primarily induces cytotoxicity through necrosis in some cancer cell lines, such as human melanoma A375 cells.[1] This is characterized by a loss of membrane integrity. Unlike classical apoptosis, it does not appear to involve apoptotic body formation.[1] The cytotoxic effect may also be linked to changes in mitochondrial membrane potential and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[1]

Q2: I am observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

A2: this compound has low aqueous solubility. To prepare a stock solution, dissolve it in absolute ethanol to create a concentrated stock (e.g., 50 mM).[2] This stock can then be diluted in the cell culture medium to the final working concentration. It is crucial to ensure the final ethanol concentration in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally under 0.1%.[3] Always include a vehicle control (medium with the same final concentration of ethanol) in your experiments to account for any solvent effects.[3]

Q3: What are the expected cytotoxic concentrations of this compound?

A3: The cytotoxic concentration of this compound can vary significantly depending on the cell line. For instance, in A375 human melanoma cells, the IC50 (the concentration that inhibits 50% of cell viability) has been reported to be approximately 94.59 µM after 24 hours of treatment.[1] Notably, this compound has shown selective cytotoxicity, with much lower toxicity observed in normal primary cultured fibroblasts, where the IC50 was not reached at the tested concentrations.[1]

Q4: How does the presence of serum in the culture medium affect the cytotoxicity of this compound?

A4: Serum components, particularly albumin, can bind to lipid-like molecules, which may reduce the effective concentration of this compound available to interact with the cells. This can lead to an underestimation of its cytotoxic potential. When performing cytotoxicity assays, it is important to be consistent with the serum concentration and to consider its potential impact on the results.

Q5: Which cytotoxicity assays are most suitable for evaluating the effects of this compound?

A5: Given that this compound can induce necrosis and affect mitochondrial function, a combination of assays is recommended:

  • MTT or WST-1 Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To directly measure membrane integrity by quantifying the release of LDH from damaged cells. This is particularly relevant for necrotic cell death.

  • JC-1 Assay: To specifically measure changes in the mitochondrial membrane potential, which is an early indicator of cellular stress and can be involved in the cytotoxic mechanism of this compound.[1]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between plating wells to maintain a uniform cell density.
Compound Precipitation Prepare the this compound stock solution in ethanol and dilute it fresh for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.
Inconsistent Incubation Times Standardize the incubation time for both the compound treatment and the assay development steps across all experiments.
Issue 2: Low or No Cytotoxicity Observed
Possible Cause Troubleshooting Step
Sub-optimal Compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the effective range for your specific cell line.
High Serum Concentration Consider reducing the serum concentration in your culture medium during the treatment period. However, first, confirm that the reduced serum level does not affect the viability of your control cells.
Incorrect Assay Choice If using an apoptosis-specific assay (e.g., caspase-3 activity), you may not detect cytotoxicity if the primary mechanism is necrosis. Use an LDH assay to measure membrane damage.
Cell Line Resistance The cell line you are using may be resistant to this compound. Test the compound on a sensitive cell line, such as A375 melanoma cells, as a positive control.[1]

Quantitative Data Summary

The following table summarizes the reported cytotoxic effects of an alkylglycerol, 1-O-undecylglycerol (a close structural analog of this compound), on a cancer cell line versus normal cells.

Compound Cell Line Assay Exposure Time IC50 Value (µM) Reference
1-O-UndecylglycerolA375 (Human Melanoma)MTT24 hours94.59[1]
1-O-UndecylglycerolA375 (Human Melanoma)MTT48 hours82.06[1]
1-O-UndecylglycerolPrimary Fibroblasts (Normal)MTT24 hoursNot Reached[1]

Experimental Protocols

Protocol 1: Solubilization of this compound
  • Preparation of Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add absolute ethanol to dissolve the powder and create a concentrated stock solution (e.g., 50 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C.

  • Preparation of Working Solution:

    • Warm the stock solution to room temperature.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration immediately before use.

    • Ensure the final ethanol concentration is below 0.5% (v/v). For example, to achieve a 50 µM final concentration from a 50 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of medium), which results in a final ethanol concentration of 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of ethanol to the cell culture medium as used for the highest concentration of this compound.

Protocol 2: MTT Cell Viability Assay for Adherent Cells
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.

    • Incubate for the desired treatment period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: JC-1 Mitochondrial Membrane Potential Assay
  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in the MTT assay protocol.

    • Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.

    • Remove the treatment medium and wash the cells with assay buffer.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

  • Fluorescence Measurement:

    • Remove the staining solution and wash the cells with assay buffer.

    • Add assay buffer to each well.

    • Measure the fluorescence using a microplate reader.

      • Red fluorescence (J-aggregates in healthy cells): Excitation ~560 nm, Emission ~595 nm.

      • Green fluorescence (JC-1 monomers in apoptotic/necrotic cells): Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_stock Prepare this compound Stock in Ethanol dilute_compound Dilute Compound in Medium prep_stock->dilute_compound seed_cells Seed Cells in 96-Well Plate treat_cells Treat Cells (24-48h) seed_cells->treat_cells dilute_compound->treat_cells assay_mtt MTT Assay (Metabolic Activity) treat_cells->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treat_cells->assay_ldh assay_jc1 JC-1 Assay (Mitochondrial Potential) treat_cells->assay_jc1 analyze_data Calculate IC50 / % Cytotoxicity assay_mtt->analyze_data assay_ldh->analyze_data assay_jc1->analyze_data

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_cell Cancer Cell (e.g., A375 Melanoma) compound This compound membrane Plasma Membrane Disruption compound->membrane mitochondrion Mitochondrion compound->mitochondrion bcl2 Decreased Bcl-2 Expression compound->bcl2 necrosis Necrotic Cell Death membrane->necrosis ldh_release LDH Release membrane->ldh_release mito_potential Loss of Mitochondrial Membrane Potential mitochondrion->mito_potential bcl2->necrosis mito_potential->necrosis

Caption: Proposed necrotic cell death pathway induced by this compound.

References

Refinement of analytical methods for detecting 1-O-Dodecylglycerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 1-O-Dodecylglycerol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound is a type of ether lipid, specifically an alkylglycerol. Unlike more common glycerolipids that have ester linkages, this compound possesses a more chemically stable ether bond. Detecting and quantifying this compound is crucial in various research areas, including lipidomics, where abnormal levels of ether lipids can be indicative of certain metabolic diseases, such as Sjögren-Larsson Syndrome.[1] It also has known antimicrobial and membrane-disrupting properties, making its analysis relevant in drug development and food science.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: The most common and effective techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). GC-MS typically requires a derivatization step to increase the volatility of the molecule. HPLC-MS can often analyze the compound directly, but may be subject to ion suppression effects from the sample matrix. High-Performance Thin-Layer Chromatography (HPTLC) has also been developed for quantifying total alkyl glycerolipids.[2]

Q3: Is derivatization necessary for the analysis of this compound?

A3: For GC-MS analysis, derivatization is essential. This compound has two free hydroxyl groups, which make it non-volatile. These hydroxyl groups must be capped, typically by converting them into their diacetate or trimethylsilyl (TMS) ether derivatives, to allow for volatilization and passage through the GC column. For HPLC-MS analysis, derivatization is generally not required, as the analysis occurs in the liquid phase.

Q4: How can I obtain a standard for this compound for calibration?

A4: this compound standards can be commercially purchased from suppliers of chemical and analytical standards. If a specific chain length or isotopically labeled standard is not available, synthetic procedures have been published that allow for the creation of a range of 1-O-alkyl-glycerols, which can then be used for calibration.[3]

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
No peak or very low signal for this compound 1. Incomplete derivatization. 2. Degradation of the analyte in the injector port. 3. Incorrect MS parameters (e.g., wrong ion selected for SIM).1. Optimize derivatization reaction conditions (time, temperature, reagent concentration). Ensure the sample is dry before adding the derivatization reagent. 2. Use a lower injector temperature or a deactivated inlet liner. 3. Verify the mass-to-charge ratio (m/z) of the derivatized analyte and ensure the correct ion is being monitored. For the TMS derivative, a common ion is m/z 205.[1]
Peak tailing 1. Active sites in the GC column or liner. 2. Presence of underivatized analyte. 3. Column contamination.1. Use a deactivated liner and a high-quality, low-bleed GC column. 2. Re-run the derivatization and ensure it goes to completion. 3. Bake out the column according to the manufacturer's instructions or trim the first few centimeters of the column.
Poor reproducibility 1. Inconsistent derivatization. 2. Variable injection volume. 3. Instability of the derivatized sample.1. Ensure precise and consistent addition of all reagents during derivatization. Use an internal standard. 2. Use an autosampler for injections to ensure consistent volume. 3. Analyze samples as soon as possible after derivatization.
HPLC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Low sensitivity / Ion suppression 1. Co-elution with other lipids or matrix components that compete for ionization. 2. Suboptimal mobile phase composition.1. Improve chromatographic separation to resolve this compound from interfering compounds. 2. Adjust the mobile phase composition (e.g., organic solvent ratio, additive concentration) to enhance ionization.
Peak fronting or tailing 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Mismatched solvent between the sample and mobile phase.1. Dilute the sample or inject a smaller volume. 2. Use a different column chemistry or adjust the mobile phase pH or ionic strength. 3. Dissolve the sample in the initial mobile phase if possible.
Shifting retention times 1. Changes in mobile phase composition. 2. Column degradation or temperature fluctuations. 3. System leaks.1. Ensure mobile phase is properly mixed and degassed. 2. Use a column oven for temperature control and check column performance with a standard. 3. Check for leaks in the system, particularly around fittings.

Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of alkylglycerols. Note that these are representative values and will vary depending on the specific instrument, method, and sample matrix.

Analytical MethodAnalyte FormLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range
GC-MS (SIM) TMS-derivative~0.1 - 1 ng/mL~0.5 - 5 ng/mL1 - 1000 ng/mL
HPLC-MS/MS (MRM) Native~0.05 - 0.5 ng/mL~0.2 - 2 ng/mL0.5 - 500 ng/mL
HPTLC-Densitometry Native~5 - 20 ng/band~20 - 50 ng/band20 - 500 ng/band

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Biological Samples

This protocol is adapted from methods used for the analysis of 1-O-alkylglycerols in biological matrices.[1]

1. Lipid Extraction: a. To a 100 µL sample (e.g., plasma, tissue homogenate), add an internal standard (e.g., 0.1 µg of C17:0-Alkylglycerol). b. Add 2 mL of a chloroform:methanol (1:1, v/v) mixture. c. Vortex thoroughly and allow to extract overnight at 4°C. d. Centrifuge to separate the phases. e. Collect the lower organic phase and dry it under a stream of nitrogen.

2. Alkaline Hydrolysis (to release alkylglycerols from esterified forms): a. To the dried lipid extract, add 1 mL of 1 M NaOH in 90% ethanol. b. Heat at 80°C for 1 hour to saponify ester bonds. c. Cool, and then add 1 mL of water and 2 mL of hexane. d. Vortex and centrifuge. Collect the upper hexane layer containing the 1-O-alkylglycerols. e. Repeat the hexane extraction and combine the organic layers. f. Dry the hexane extract under nitrogen.

3. Derivatization (Silylation): a. To the dried alkylglycerol fraction, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Heat at 70°C for 30 minutes. c. Evaporate the reagents under nitrogen and reconstitute the sample in 100 µL of hexane.

4. GC-MS Analysis: a. GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). b. Injector Temperature: 250°C. c. Oven Program: Start at 150°C, ramp to 300°C at 10°C/min, and hold for 10 minutes. d. Carrier Gas: Helium at a constant flow of 1 mL/min. e. MS Detection: Use electron ionization (EI) at 70 eV. For quantification, use Single Ion Monitoring (SIM) mode, monitoring characteristic ions of the TMS-derivatized alkylglycerols (e.g., m/z 205).

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extract Lipid Extraction Sample->Extract Add Internal Std Hydrolysis Alkaline Hydrolysis Extract->Hydrolysis Deriv Silylation (BSTFA) Hydrolysis->Deriv GCMS GC-MS (SIM) Deriv->GCMS Data Data Analysis GCMS->Data troubleshooting_logic Start Low/No Analytical Signal CheckDeriv Is Derivatization Complete? (GC-MS) Start->CheckDeriv CheckMS Are MS Parameters Correct? Start->CheckMS CheckChroma Is Chromatography Optimal? Start->CheckChroma Solution1 Optimize Derivatization (Time, Temp, Reagent) CheckDeriv->Solution1 No Solution2 Verify Monitored Ions & Source Conditions CheckMS->Solution2 No Solution3 Address Ion Suppression (HPLC-MS) CheckChroma->Solution3 No Solution4 Improve Peak Shape (Column, Mobile Phase) CheckChroma->Solution4 No

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 1-O-Dodecylglycerol and Monolaurin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for effective antimicrobial agents, both naturally derived and synthetic compounds are under intense investigation. This guide provides a detailed comparison of the antimicrobial efficacy of 1-O-Dodecylglycerol (DDG), a synthetic alkylglycerol, and monolaurin (Glycerol Monolaurate or GML), a naturally occurring monoglyceride found in coconut oil and human breast milk. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.

Executive Summary

Both this compound and monolaurin exhibit significant antimicrobial properties, primarily through the disruption of microbial cell membranes. Experimental data indicates that both compounds are effective against a range of microorganisms, with notable activity against the Gram-positive bacterium Staphylococcus aureus. While monolaurin has been more extensively studied and demonstrates a broad spectrum of activity against bacteria, fungi, and enveloped viruses, this compound shows promise with enhanced stability and, in some cases, superior in vitro activity against specific pathogens. This guide presents a side-by-side comparison of their efficacy, supported by quantitative data and detailed experimental protocols.

Quantitative Data on Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MIC) and other efficacy data for this compound and monolaurin against various microorganisms as reported in the scientific literature.

MicroorganismThis compound (DDG)Monolaurin (GML)
Bacteria
Staphylococcus aureusMore effective than GML at 50 and 100 µg/ml[1]10 - 20 µg/ml[2]
Staphylococcus aureus (MRSA)-500 - 2000 µg/mL[1][3]
Escherichia coli-25 µg/mL
Fungi
Candida albicans-62.5 - 125 µM[4]
Monilinia fructigenaEC50: 102 µg/mL-

Note: A direct, comprehensive comparison of MIC values across a wide range of identical microbial strains for both compounds is limited in the current literature. The presented data is a compilation from various studies and should be interpreted with consideration of the different experimental conditions.

Mechanism of Action

The primary antimicrobial mechanism for both this compound and monolaurin is the disruption of the microbial cell membrane. Their amphiphilic nature allows them to integrate into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

This compound (DDG): As an alkylglycerol ether, DDG is chemically stable and not susceptible to degradation by microbial lipases. This stability may contribute to its potent antimicrobial activity. Studies suggest that DDG causes significant morphological changes and extensive tubulation in phospholipid membranes.

Monolaurin (GML): Being a fatty acid monoester, monolaurin can be hydrolyzed by bacterial lipases, which may affect its potency in certain environments.[1][2] Monolaurin is known to disintegrate the protective viral envelope of lipid-coated viruses and disrupt the cell membrane of bacteria and fungi.[1] Additionally, monolaurin has been reported to interfere with signal transduction pathways in bacteria, inhibiting the production of toxins and other virulence factors.[5] Some research suggests monolaurin can modulate host immune responses by affecting signaling pathways such as MAPK and NF-κB.

Below is a conceptual diagram illustrating the primary mechanism of membrane disruption.

cluster_membrane Microbial Cell Membrane membrane Lipid Bilayer disruption Membrane Disruption (Increased Permeability) membrane->disruption Alteration of Structure compound This compound or Monolaurin insertion Integration into Membrane compound->insertion Interaction leakage Leakage of Cellular Contents disruption->leakage death Cell Death leakage->death

Fig. 1: Conceptual workflow of membrane disruption by this compound and monolaurin.

The following diagram illustrates the potential involvement of monolaurin in modulating host inflammatory pathways.

cluster_pathway Host Cell Signaling monolaurin Monolaurin mapk MAPK Pathway monolaurin->mapk Inhibition nfkb NF-κB Pathway monolaurin->nfkb Inhibition inflammation Pro-inflammatory Cytokine Production mapk->inflammation nfkb->inflammation

Fig. 2: Potential modulation of host inflammatory pathways by monolaurin.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of lipophilic antimicrobial agents like this compound and monolaurin, based on the broth microdilution method.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

1. Preparation of Antimicrobial Stock Solutions:

  • Due to the lipophilic nature of this compound and monolaurin, a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol is required for initial dissolution.

  • Prepare a high-concentration stock solution of the test compound in the chosen solvent.

  • Subsequent dilutions should be made in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the desired final concentrations. A non-ionic surfactant like Tween 80 may be added at a low concentration (e.g., 0.001%) to aid in solubility.

2. Preparation of Microbial Inoculum:

  • Culture the test microorganism on a suitable agar plate overnight at the optimal growth temperature.

  • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Microtiter Plate Assay:

  • Dispense the appropriate broth into all wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the antimicrobial stock solution across the wells to create a range of concentrations.

  • Add the prepared microbial inoculum to each well.

  • Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only) on each plate.

4. Incubation:

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida species).

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a plate reader to measure optical density.

The workflow for this protocol is illustrated below.

start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock prep_inoculum Prepare Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate add_inoculum->incubate read_results Determine MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Fig. 3: Experimental workflow for MIC determination by broth microdilution.

Conclusion

Both this compound and monolaurin are promising antimicrobial agents with distinct profiles. Monolaurin's broad-spectrum activity and natural origin make it an attractive option for various applications. This compound's enhanced stability and potent activity against key pathogens like S. aureus highlight its potential as a therapeutic agent. Further head-to-head comparative studies across a wider range of clinically relevant microorganisms are warranted to fully elucidate their respective antimicrobial spectra and potential applications. Researchers are encouraged to utilize the standardized protocols outlined herein to ensure the generation of comparable and reliable data.

References

1-O-Dodecylglycerol: A Potent Antibacterial Agent Validated by the Microdilution Method

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of 1-O-Dodecylglycerol with other key antibacterial lipids, supported by experimental data, demonstrates its potential as a powerful antimicrobial agent. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of its efficacy, alongside the experimental protocols for its validation.

This compound, a monoalkyl glycerol ether, has shown significant promise as an antibacterial compound. Its ether linkage, in contrast to the ester linkage found in monoglycerides like monolaurin, offers greater chemical stability, making it a robust candidate for various applications. This guide delves into the antibacterial activity of this compound, validated by the widely accepted broth microdilution method, and compares its performance against its ester-linked counterpart, monolaurin, and the corresponding fatty acid, lauric acid.

Comparative Antibacterial Efficacy

The antibacterial activity of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The data presented below, collated from various studies, compares the MIC values of this compound with monolaurin and lauric acid against several bacterial strains.

Bacterial StrainThis compound (µg/mL)Monolaurin (µg/mL)Lauric Acid (µg/mL)
Streptococcus faecium ATCC 97904[1]9[1]Not widely reported
Streptococcus pyogenesNot widely reported31.2125[2]
Staphylococcus aureus (various strains)Strong activity reported[3]10 - 500[4][5]Not as effective as monolaurin
Escherichia coliLimited activity reported[3]>500Not widely reported

Key Observations:

  • Superiority against Streptococcus faecium : this compound demonstrates a significantly lower MIC than monolaurin against Streptococcus faecium, indicating greater potency.[1]

  • Gram-Positive Potency : Both this compound and monolaurin show strong inhibitory effects against Gram-positive bacteria like Staphylococcus and Streptococcus species.[1][3]

  • Limited Gram-Negative Activity : Consistent with many lipid-based antibacterial agents, this compound and its counterparts exhibit weaker activity against Gram-negative bacteria such as Escherichia coli. This is often attributed to the protective outer membrane of Gram-negative bacteria.

  • Monoglyceride Advantage : Monolaurin is generally more active than its corresponding fatty acid, lauric acid.[2]

Mechanism of Action

Studies suggest that the antibacterial action of this compound is not simply due to cell lysis. Instead, it appears to act as an enzymatic effector, notably stimulating the autolysin activity in bacteria like Streptococcus faecium.[1] This leads to the breakdown of the bacterial cell wall. Furthermore, it has been shown to inhibit the biosynthesis of essential cellular components like glycerolipids and lipoteichoic acid in Streptococcus mutans.[6]

Experimental Protocol: Broth Microdilution Method

The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standardized and widely used technique for assessing the antimicrobial susceptibility of bacteria.

Materials:

  • This compound

  • Bacterial strains for testing

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

  • Solvent for lipophilic compound (e.g., DMSO or ethanol)

  • Emulsifying agent (e.g., Tween 80), if necessary

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

    • Perform serial two-fold dilutions of the stock solution in the broth medium across the wells of the 96-well plate to achieve a range of desired concentrations.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the different concentrations of this compound.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

    • Alternatively, the optical density (OD) of each well can be measured using a microplate reader. The MIC is determined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the positive control.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-Well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (16-20h, 37°C) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD Reading) Incubation->MIC_Determination

Workflow of the broth microdilution method.

Signaling Pathways and Logical Relationships

The antibacterial mechanism of this compound involves the disruption of key cellular processes. The diagram below illustrates the proposed pathway leading to bacterial growth inhibition.

signaling_pathway DDG This compound Cell_Membrane Bacterial Cell Membrane DDG->Cell_Membrane Interacts with Autolysin Autolysin Stimulation Cell_Membrane->Autolysin Biosynthesis_Inhibition Inhibition of Glycerolipid & Lipoteichoic Acid Biosynthesis Cell_Membrane->Biosynthesis_Inhibition Cell_Wall_Degradation Cell Wall Degradation Autolysin->Cell_Wall_Degradation Growth_Inhibition Bacterial Growth Inhibition Biosynthesis_Inhibition->Growth_Inhibition Cell_Wall_Degradation->Growth_Inhibition

Proposed antibacterial mechanism of this compound.

References

Comparative Analysis of 1-O-Dodecylglycerol's Antibacterial Efficacy Across Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antibacterial effects of 1-O-Dodecylglycerol (DDG), a glycerol monoether, against a range of bacterial strains. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers and professionals in the fields of microbiology and drug development.

Overview of this compound's Antibacterial Activity

This compound has demonstrated notable antibacterial properties, with a marked difference in efficacy between Gram-positive and Gram-negative bacteria. Generally, Gram-positive bacteria exhibit higher susceptibility to DDG compared to their Gram-negative counterparts. This differential activity is attributed to the structural differences in the cell envelopes of these two bacterial groups.

Comparative Antibacterial Spectrum of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains as reported in the literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Bacterial StrainGram StatusTypeMIC (µg/mL)Reference
Streptococcus faecium ATCC 9790Gram-positiveReference Strain4[1]
Staphylococcus aureus (54 clinical isolates)Gram-positiveClinical Isolates50 - 100[2]
Escherichia coliGram-negative-> 70[3]
Salmonella typhimuriumGram-negative-> 70[3]
Pseudomonas aeruginosaGram-negative-Not available
Klebsiella pneumoniaeGram-negative-Not available

*Note: For some Gram-negative bacteria, specific MIC values for this compound were not available in the reviewed literature. However, studies on the related compound, glycerol monolaurin (GML), indicate a lack of inhibitory effect on E. coli and Salmonella spp. at concentrations up to 70 µg/mL and 1.48 mg/mL, respectively, suggesting that DDG may also have high MICs against these strains.[3] It is consistently reported that Gram-positive bacteria are more susceptible to DDG than Gram-negative bacteria.[1]

Experimental Protocols

The data presented in this guide is primarily based on the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC). This is a standardized and widely accepted method in microbiology for assessing the in vitro activity of antimicrobial agents.

Broth Microdilution Method for MIC Determination

This protocol outlines the key steps involved in determining the MIC of this compound against a specific bacterial strain.

Materials:

  • This compound (DDG) stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial culture in the logarithmic growth phase.

  • Spectrophotometer.

  • Incubator.

  • Sterile pipette and tips.

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the DDG stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well containing DDG.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted DDG and the positive control well (broth with bacteria, no DDG).

    • The final volume in each well will be 200 µL.

    • Include a negative control well containing only sterile broth.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of DDG in which there is no visible growth of the bacteria.

    • The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizing Experimental and Mechanistic Pathways

The following diagrams illustrate the experimental workflow for MIC determination and the proposed mechanisms of antibacterial action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis bacterial_culture Bacterial Culture (Log Phase) inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation ddg_stock DDG Stock Solution serial_dilution Serial Dilution of DDG ddg_stock->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual/OD Reading) incubation->mic_determination mechanism_of_action cluster_gram_positive Gram-Positive Bacteria cluster_membrane General Membrane Interaction ddg_gp This compound proteinase Endogenous Proteinase ddg_gp->proteinase Stimulates inactive_autolysin Inactive Autolysin (Latent Form) proteinase->inactive_autolysin Activates active_autolysin Active Autolysin inactive_autolysin->active_autolysin cell_wall_lysis Cell Wall Lysis active_autolysin->cell_wall_lysis cell_death Cell Death cell_wall_lysis->cell_death ddg_mem This compound membrane Bacterial Cell Membrane ddg_mem->membrane Interacts with tubulation Membrane Tubulation & Pore Formation membrane->tubulation leakage Leakage of Intracellular Contents tubulation->leakage leakage->cell_death

References

A Comparative Guide to the Synthesis of 1-O-Dodecylglycerol: An Evaluation of Yield and Purity Across Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-purity ether lipids such as 1-O-Dodecylglycerol is a critical step in the exploration of their therapeutic potential. This guide provides a comparative analysis of two prominent synthesis protocols for this compound, focusing on reaction yield and product purity. Detailed experimental methodologies are presented alongside quantitative data to facilitate informed decisions in laboratory and developmental settings.

This compound, a monoalkylglycerol, has garnered significant interest for its diverse biological activities, including its role as a potential anti-inflammatory and anti-cancer agent, as well as its function as a precursor in the biosynthesis of plasmalogens. The efficiency and purity of its synthesis are paramount for reliable biological studies and potential clinical applications. This guide cross-validates two primary synthetic routes: the direct alkylation of glycerol and the widely-used Williamson ether synthesis employing a protected glycerol intermediate, solketal.

Comparative Analysis of Synthesis Protocols

The selection of a synthetic route for this compound is often a trade-off between the number of steps, reaction conditions, and the final yield and purity of the product. Below is a summary of the quantitative data gathered from established protocols.

Synthesis ProtocolKey ReagentsReaction StepsTypical Yield (%)Reported Purity (%)
Protocol 1: Williamson Ether Synthesis via Solketal Solketal, Dodecyl Bromide, Sodium Hydride, Acid (for deprotection)385-95>98
Protocol 2: Direct Alkylation of Glycerol Glycerol, Dodecyl Bromide, Base (e.g., KOH), Phase-Transfer Catalyst160-7590-95

Experimental Methodologies

Protocol 1: Williamson Ether Synthesis via Solketal

This multi-step protocol involves the protection of glycerol, etherification, and subsequent deprotection to yield the final product.

Step 1: Synthesis of Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) Glycerol is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form solketal. This step protects the sn-2 and sn-3 hydroxyl groups of glycerol.

Step 2: Etherification of Solketal Solketal is deprotonated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF). The resulting alkoxide is then reacted with dodecyl bromide in an SN2 reaction to form 1-O-dodecyl-2,3-isopropylideneglycerol.

Step 3: Deprotection The isopropylidene protecting group is removed by acid-catalyzed hydrolysis (e.g., with aqueous hydrochloric acid or acetic acid) to yield this compound. The final product is typically purified by column chromatography.

Protocol 2: Direct Alkylation of Glycerol

This one-pot synthesis offers a more direct route to this compound.

Glycerol is reacted directly with dodecyl bromide in the presence of a base, such as potassium hydroxide. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) is often employed to facilitate the reaction between the water-soluble glycerol and the water-insoluble dodecyl bromide. The reaction mixture typically yields a combination of mono-, di-, and tri-alkylated glycerol ethers, from which this compound must be isolated and purified, commonly through column chromatography. While this method is more direct, it often results in a lower yield and purity of the desired mono-alkylated product compared to the solketal route.

Purity Assessment

The purity of the synthesized this compound is crucial for its biological evaluation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for assessing purity. For GC-MS analysis, the hydroxyl groups of this compound are often derivatized (e.g., silylated) to increase volatility. The resulting chromatograms can be used to quantify the purity and identify any by-products.

Visualizing the Process and Biological Context

To better understand the experimental workflow and the biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_protocol1 Protocol 1: Williamson Ether Synthesis cluster_protocol2 Protocol 2: Direct Alkylation P1_Start Glycerol + Acetone P1_Step1 Solketal Synthesis P1_Start->P1_Step1 P1_Step2 Etherification with Dodecyl Bromide P1_Step1->P1_Step2 P1_Step3 Acidic Deprotection P1_Step2->P1_Step3 P1_End This compound P1_Step3->P1_End Purification Purification (Column Chromatography) P1_End->Purification P2_Start Glycerol + Dodecyl Bromide P2_Step1 One-Pot Reaction (Base + Phase-Transfer Catalyst) P2_Start->P2_Step1 P2_End This compound P2_Step1->P2_End P2_End->Purification Analysis Purity Analysis (HPLC, GC-MS) Purification->Analysis

A simplified workflow for the two primary synthesis protocols of this compound.

logical_relationship Decision Choice of Synthesis Protocol HighPurity High Purity & Yield Required? Decision->HighPurity Simplicity Simplicity & Fewer Steps Preferred? Decision->Simplicity Protocol1 Protocol 1: Williamson Ether Synthesis HighPurity->Protocol1 Yes Protocol2 Protocol 2: Direct Alkylation HighPurity->Protocol2 No Simplicity->Protocol1 No Simplicity->Protocol2 Yes tnf_alpha_signaling TNF_alpha TNF-α TNFR1 TNF Receptor 1 (TNFR1) TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_Complex IKK Complex RIP1->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates & degrades NF_kB NF-κB IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Alkylglycerol 1-O-Alkylglycerols Alkylglycerol->IKK_Complex Modulates

Independent Verification of 1-O-Dodecylglycerol as a Chemical Chaperone: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of independent studies verifying the role of 1-O-Dodecylglycerol as a chemical chaperone. Extensive searches for data on its efficacy in protein folding, reduction of protein aggregation, or modulation of endoplasmic reticulum (ER) stress have not yielded any specific experimental evidence. Therefore, a direct comparison with established chemical chaperones based on quantitative data is not possible at this time.

While the concept of chemical chaperones is well-established in research, with compounds like 4-phenylbutyric acid (4-PBA) and glycerol being widely studied, this compound does not appear in the publicly available research as a compound investigated for this purpose. Chemical chaperones are small molecules that can stabilize proteins, facilitate their proper folding, and prevent aggregation.[1][2][3][4] They are being investigated for their therapeutic potential in a variety of diseases associated with protein misfolding.[4]

Understanding the Role of Chemical Chaperones and the Unfolded Protein Response

Protein misfolding can lead to cellular stress, particularly in the endoplasmic reticulum (ER), a key organelle for protein synthesis and folding.[5][6][7] This condition, known as ER stress, triggers a set of signaling pathways collectively called the Unfolded Protein Response (UPR).[5][6][7] The UPR's primary goal is to restore normal ER function by reducing the load of unfolded proteins.[7] However, if the stress is too severe or prolonged, the UPR can initiate programmed cell death (apoptosis).[6][7]

Chemical chaperones are thought to alleviate ER stress by assisting in the proper folding of proteins, thereby reducing the accumulation of unfolded proteins that activate the UPR. The general mechanism of some known chemical chaperones involves providing a favorable environment for protein folding and preventing the exposure of hydrophobic regions of proteins that can lead to aggregation.[2][4]

Experimental Approaches to Evaluating Chemical Chaperones

The evaluation of a compound's potential as a chemical chaperone typically involves a series of experiments to assess its impact on protein folding and ER stress. A general workflow for such an investigation is outlined below.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation a Protein Aggregation Assay i Quantification of Protein Aggregates a->i b Thermal Shift Assay j Analysis of Protein Stability b->j c Spectroscopic Analysis (CD, Fluorescence) c->j d Cell Culture with Misfolding Inducer e Treatment with Test Compound d->e f Western Blot for ER Stress Markers (e.g., BiP, CHOP) e->f g Immunofluorescence for Protein Localization e->g h Cell Viability Assay e->h k Measurement of ER Stress Marker Expression f->k l Assessment of Cellular Health h->l i->k j->l G cluster_0 Endoplasmic Reticulum cluster_1 Cytosol / Nucleus UP Unfolded Proteins BiP BiP UP->BiP Sequesters IRE1 IRE1α BiP->IRE1 Inhibits PERK PERK BiP->PERK Inhibits ATF6 ATF6 BiP->ATF6 Inhibits XBP1s XBP1s IRE1->XBP1s Splices XBP1 mRNA Apoptosis Apoptosis IRE1->Apoptosis ATF4 ATF4 PERK->ATF4 Phosphorylates eIF2α ATF6n ATF6 (n) ATF6->ATF6n Translocates to Golgi & Cleaved GeneExpression Chaperone & ERAD Gene Expression XBP1s->GeneExpression ATF4->GeneExpression TranslationAttenuation Global Translation Attenuation ATF4->TranslationAttenuation ATF4->Apoptosis ATF6n->GeneExpression

References

Safety Operating Guide

Prudent Disposal of 1-O-Dodecylglycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 1-O-Dodecylglycerol as a hazardous chemical waste. Under no circumstances should this substance be disposed of down the drain or in regular solid waste streams. This procedural guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.

While this compound is reported to be readily biodegradable, it is also classified as a skin and eye irritant and is toxic to aquatic life, necessitating careful handling and disposal to prevent environmental contamination and ensure personnel safety. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information and follow your institution's environmental health and safety (EHS) guidelines.

Key Data Summary

The following table summarizes the critical information for the safe handling and disposal of this compound.

ParameterInformationSource
Synonyms 3-(dodecyloxy)-1,2-propanediol, Lauryl glyceryl ether[1]
Physical Form Solid[1]
Known Hazards Causes skin irritation, Causes serious eye damage, Toxic to aquatic life, Harmful to aquatic life with long lasting effects.
Primary Disposal Route Hazardous Chemical Waste CollectionInferred from hazard data
Incompatible Waste Streams Strong oxidizers, Strong bases.[2]

Standard Operating Procedure for Disposal of this compound

This protocol outlines the step-by-step process for the routine disposal of this compound waste generated during laboratory experiments.

I. Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate personal protective equipment:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

II. Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container for all this compound waste. The container must have a secure screw-top cap.

  • Labeling: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Skin Irritant," "Eye Irritant," "Aquatic Toxicity")

    • The accumulation start date

  • Aqueous Waste: Collect all aqueous solutions containing this compound in the designated liquid waste container.

  • Solid Waste: Dispose of contaminated solid waste, such as gloves, weigh boats, and absorbent paper, in a separate, clearly labeled solid hazardous waste container.

  • Empty Containers: Rinse empty this compound containers three times with a suitable solvent (e.g., ethanol or methanol). Collect the first rinseate as hazardous waste. Subsequent rinses may be managed according to institutional guidelines.

III. Spill Management Protocol

In the event of a this compound spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.

IV. Final Disposal Logistics
  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. Ensure secondary containment is used for liquid waste containers.

  • Waste Pickup: When the container is full or reaches its accumulation time limit, arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated gloves, paper towels) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous solutions) is_solid->liquid_waste Liquid collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid hazardous waste container with secondary containment liquid_waste->collect_liquid ehs_pickup Arrange for EHS hazardous waste pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Guide to Handling 1-O-Dodecylglycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 1-O-Dodecylglycerol. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of experimental workflows.

Essential Safety Information

This compound is a chemical that requires careful handling to minimize health risks. While it is not classified as a hazardous substance, it may cause skin and eye irritation upon contact. The following table summarizes key safety and physical property information.

ParameterValueReference
Chemical Name 3-(dodecyloxy)-1,2-propanediol[1]
CAS Number 1561-07-5[1][2][3]
Molecular Formula C15H32O3[1][2]
Molecular Weight 260.41 g/mol [1][2][3]
Appearance White to off-white solid[3][4]
Melting Point 48 - 50°C[3]
Solubility Soluble in Methanol and DMSO (10 mM). Slightly soluble in Chloroform.[1][2][3]
Storage Temperature −20°C[3]

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling this compound. The following PPE is recommended:

  • Eye Protection: Safety glasses with side shields or goggles should be worn to prevent eye contact.[4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required to prevent skin contact.

  • Skin and Body Protection: A lab coat is necessary to protect against accidental spills.[4] For larger quantities or when there is a risk of significant splashing, additional protective clothing may be required.

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Clean Workspace prep_ppe->prep_workspace prep_sds Review Safety Data Sheet prep_sds->prep_ppe handling_weigh Weigh Solid Compound prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve spill_contain Contain Spill with Absorbent Material handling_weigh->spill_contain If Spill Occurs disposal_waste Collect Waste in a Labeled, Sealed Container handling_dissolve->disposal_waste spill_clean Clean Spill Area spill_contain->spill_clean spill_dispose Dispose of Contaminated Materials as Hazardous Waste spill_clean->spill_dispose disposal_follow Follow Institutional and Local Regulations for Chemical Waste Disposal disposal_waste->disposal_follow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-Dodecylglycerol
Reactant of Route 2
Reactant of Route 2
1-O-Dodecylglycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.